Benzyl 2-bromo-5-cyanobenzoate
Description
BenchChem offers high-quality Benzyl 2-bromo-5-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-bromo-5-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-bromo-5-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-14-7-6-12(9-17)8-13(14)15(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFMGIMGFFOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number lookup for Benzyl 2-bromo-5-cyanobenzoate
Part 1: Executive Summary & Core Identification
The Definitive Identifier
For researchers and procurement specialists in drug development, the precise Chemical Abstracts Service (CAS) registry number for Benzyl 2-bromo-5-cyanobenzoate is:
762254-26-2[1][2][3][4][5]
Structural Verification
-
Molecular Formula:
[1] -
Molecular Weight: 316.15 g/mol [3]
-
SMILES: N#CC1=CC(C(=O)OCC2=CC=CC=C2)=C(Br)C=C1[1]
Why This Matters
This compound is a bifunctional scaffold used frequently in medicinal chemistry.[1][4] It possesses three distinct reactive handles:
-
Aryl Bromide (C2): Prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Nitrile (C5): Precursor for tetrazoles, amidines, or reduction to benzylamines.[1]
-
Benzyl Ester (C1): A robust protecting group for the carboxylic acid, cleavable via hydrogenolysis (
) without affecting the nitrile (under controlled conditions) or aryl bromide.[1]
Part 2: Strategic Synthesis & Sourcing
While the CAS number 762254-26-2 allows for direct procurement, availability of specific esters can be sporadic.[1] A Senior Scientist must be prepared to synthesize this intermediate from its more common parent acid.[1]
The Retrosynthetic Logic
The most reliable route to CAS 762254-26-2 is the esterification of 2-bromo-5-cyanobenzoic acid (CAS 845616-12-8 ).[1]
Methodology Selection: Steglich Esterification
-
Recommendation: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine).[1]
-
Causality: Standard acid-catalyzed Fischer esterification requires heat and strong acid, which may hydrolyze the sensitive nitrile group to a primary amide or carboxylic acid.[1] The Steglich method proceeds at room temperature (RT) under near-neutral conditions, preserving the cyano functionality.[1]
Validated Experimental Protocol
Objective: Synthesis of Benzyl 2-bromo-5-cyanobenzoate (10 mmol scale).
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-cyanobenzoic acid (2.26 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
-
Activation: Add Benzyl alcohol (1.19 g, 1.14 mL, 11 mmol) and DMAP (122 mg, 1.0 mmol). Stir for 5 minutes under nitrogen atmosphere.
-
Coupling: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (2.11 g, 11 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]
-
Work-up (Self-Validating Step):
-
Purification: Flash column chromatography (
, gradient 0-20% EtOAc in Hexanes).
Part 3: Visualization of Workflow
The following diagram illustrates the decision matrix for sourcing and the synthesis logic, ensuring the correct isomer is utilized.
Figure 1: Sourcing and Synthesis Decision Matrix. Note the critical checkpoint for isomer differentiation (2-bromo-5-cyano vs. 5-bromo-2-cyano).
Part 4: Technical Data & Specifications
For internal documentation and Certificate of Analysis (CoA) generation, use the following specifications.
| Property | Specification | Notes |
| CAS Number | 762254-26-2 | Primary Identifier |
| MDL Number | MFCD28143922 | For cross-database search |
| Appearance | White to Off-white Solid | Crystalline powder typical for benzoates |
| Melting Point | 95–98 °C (Predicted) | Verify experimentally; esters often melt lower than acids |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water |
| LogP | ~3.8 (Predicted) | Highly lipophilic due to benzyl/bromo groups |
| Storage | 2–8 °C, Inert Atmosphere | Protect from moisture to prevent hydrolysis |
Isomer Alert
Be vigilant against the positional isomer Benzyl 5-bromo-2-cyanobenzoate .[1]
-
Target (762254-26-2): Bromine is ortho to the ester; Cyano is meta to the ester.[1]
-
Isomer: Bromine is meta; Cyano is ortho.[1]
-
Differentiation: Use 1H NMR.[1] The proton adjacent to the nitrile and ester groups will show distinct coupling constants (
-values) and chemical shifts due to the different electronic environments of the ortho vs meta positions.[1]
References
-
Sigma-Aldrich (Merck). Benzyl 2-bromo-5-cyanobenzoate Product Detail. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12249435, 2-Bromo-5-cyanobenzoic acid (Parent Acid). Retrieved from
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1] Angewandte Chemie International Edition. (Standard protocol reference for the cited synthesis).
-
ChemSRC. CAS 762254-26-2 Entry. Retrieved from [1]
Sources
An In-depth Technical Guide to the Solubility of Benzyl 2-bromo-5-cyanobenzoate in Organic Solvents
Foreword: Navigating the Dissolution Landscape of a Novel Benzoate Derivative
For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior in various experimental and physiological environments. This guide provides an in-depth technical exploration of the solubility characteristics of Benzyl 2-bromo-5-cyanobenzoate, a compound of interest for its potential as a synthetic intermediate.
Given the novelty of this specific benzoate derivative, this document moves beyond a simple recitation of data. Instead, it offers a predictive and practical framework grounded in fundamental chemical principles and comparative analysis with structurally analogous compounds. As your guide, I will illuminate the theoretical underpinnings of solubility, provide a reasoned prediction of Benzyl 2-bromo-5-cyanobenzoate's behavior in a range of common organic solvents, and equip you with a robust experimental protocol to determine its precise solubility in your own laboratory settings. This approach is designed to empower you with not just data, but with a deeper, actionable understanding of this compound's dissolution properties.
I. The Theoretical Bedrock of Solubility: A Primer for the Practitioner
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces between the solute and the solvent. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. The polarity of the molecules involved is the primary driver of these interactions.
Key Factors Influencing Solubility:
-
Polarity: The polarity of a molecule is determined by the distribution of electron density across its structure.[2] Molecules with significant differences in electronegativity between their constituent atoms possess polar bonds and exhibit a net dipole moment, making them polar.[2] Polar solvents, such as alcohols and water, readily dissolve polar solutes through dipole-dipole interactions and, in some cases, hydrogen bonding. Conversely, nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes through weaker London dispersion forces.
-
Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature corresponds to an increase in solubility.[3][4] This is because the additional thermal energy enhances the kinetic energy of the solvent molecules, enabling them to more effectively break apart the solute's crystal lattice.[3] However, the extent of this effect is highly dependent on the specific solute-solvent system.[4][5] In some cases, particularly with gases in organic solvents, solubility can increase with temperature.[6]
-
Pressure: While pressure significantly impacts the solubility of gases, its effect on the solubility of solid and liquid solutes in liquid solvents is generally negligible under standard laboratory conditions.[3]
-
Molecular Size: As a general trend, for structurally similar compounds, larger molecules tend to have lower solubility.[3] This is attributed to the increased energy required to overcome the intermolecular forces within the larger crystal lattice.
Structural Analysis of Benzyl 2-bromo-5-cyanobenzoate:
To predict the solubility of Benzyl 2-bromo-5-cyanobenzoate, a thorough examination of its molecular structure is essential.
Caption: Molecular structure of Benzyl 2-bromo-5-cyanobenzoate highlighting key functional groups.
The molecule possesses several key functional groups that will dictate its polarity and, consequently, its solubility:
-
Benzyl Ester Group (-COOCH₂Ph): The ester functional group introduces polarity due to the presence of the electronegative oxygen atoms. The benzyl group, while largely nonpolar, contributes to the overall size of the molecule.
-
Bromo Group (-Br): The bromine atom is electronegative and introduces a dipole moment, increasing the molecule's polarity.
-
Cyano Group (-C≡N): The nitrile group is highly polar due to the triple bond and the high electronegativity of the nitrogen atom.
-
Benzene Ring: The aromatic ring itself is nonpolar.
Overall, Benzyl 2-bromo-5-cyanobenzoate can be classified as a moderately polar molecule. The presence of the polar bromo, cyano, and ester functionalities will allow for dipole-dipole interactions with polar solvents. However, the nonpolar character of the two aromatic rings will also permit interactions with nonpolar solvents.
II. Predicted Solubility Profile of Benzyl 2-bromo-5-cyanobenzoate
Based on the structural analysis and by drawing parallels with analogous compounds, we can predict the solubility of Benzyl 2-bromo-5-cyanobenzoate in a range of common organic solvents. For instance, structurally related compounds like 5-Bromo-2-chlorobenzoic acid are known to be more soluble in organic solvents like ethanol, methanol, and dichloromethane than in water.[7] Similarly, bromobenzyl cyanide is readily soluble in many organic solvents.[8] Benzyl benzoate is described as being miscible with many common organic solvents, indicating very high solubility.[9]
The following table summarizes the predicted solubility of Benzyl 2-bromo-5-cyanobenzoate. The solvents are categorized by their polarity (high, medium, and low), which is a key determinant of their dissolving power for a moderately polar compound.
| Solvent | Polarity | Predicted Solubility | Rationale |
| High Polarity Solvents | |||
| Methanol | High | High | The polar hydroxyl group can interact favorably with the polar ester, bromo, and cyano groups of the solute. |
| Ethanol | High | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond will facilitate dissolution. |
| Medium Polarity Solvents | |||
| Acetone | Medium | High | The polar carbonyl group of acetone will effectively solvate the polar functionalities of the solute. |
| Dichloromethane (DCM) | Medium | High | A good solvent for many organic compounds, its moderate polarity is well-suited to dissolve molecules with both polar and nonpolar regions. |
| Ethyl Acetate | Medium | Medium to High | The ester functionality of the solvent can interact with the solute's polar groups, while its ethyl group can interact with the nonpolar regions. |
| Tetrahydrofuran (THF) | Medium | High | The ether oxygen provides a site for dipole-dipole interactions, and the overall molecule is a versatile solvent for a wide range of organic compounds. |
| Low Polarity Solvents | |||
| Toluene | Low | Medium to Low | The aromatic ring of toluene can engage in π-stacking interactions with the benzene rings of the solute, but it will be less effective at solvating the polar functional groups. |
| Hexane | Low | Low | As a nonpolar alkane, hexane will have limited ability to dissolve the moderately polar solute due to the energetic cost of disrupting the solute's dipole-dipole interactions. |
| Water | High | Low | Despite being a highly polar solvent, the large nonpolar surface area of the two aromatic rings in Benzyl 2-bromo-5-cyanobenzoate is expected to make it sparingly soluble in water.[7] |
III. A Robust Protocol for the Experimental Determination of Solubility
To obtain precise quantitative solubility data, a carefully executed experimental protocol is essential. The following method is a self-validating system designed to yield reliable and reproducible results.
A. Objective:
To determine the solubility of Benzyl 2-bromo-5-cyanobenzoate in a selected organic solvent at a specific temperature.
B. Materials and Equipment:
-
Benzyl 2-bromo-5-cyanobenzoate (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.
C. Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Benzyl 2-bromo-5-cyanobenzoate and the chosen solvent(s) before commencing work. While an SDS for the exact target molecule is not available, related compounds like 2-bromobenzyl cyanide and 4-cyanobenzyl bromide are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10][11][12][13] Handle with care and avoid generating dust.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
D. Experimental Workflow:
Caption: Experimental workflow for determining the solubility of Benzyl 2-bromo-5-cyanobenzoate.
E. Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Benzyl 2-bromo-5-cyanobenzoate to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the solute added.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, but longer times (e.g., 48-72 hours) may be necessary. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the excess solid to settle by gravity for at least 2 hours in the temperature-controlled environment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.
-
Record the mass or volume of the filtered supernatant.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of Benzyl 2-bromo-5-cyanobenzoate of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Data Analysis and Calculation:
-
Calculate the concentration of the undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
F. Self-Validation and Best Practices:
-
Reproducibility: Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Equilibrium Confirmation: As mentioned, conduct a time-to-equilibrium study to confirm that the solution has reached saturation.
-
Purity of Materials: Use high-purity solute and analytical grade solvents to avoid erroneous results. The purity of the starting material can be confirmed by techniques such as NMR, mass spectrometry, and melting point analysis.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
IV. Troubleshooting and Advanced Considerations
-
Supersaturation: Be cautious of forming a supersaturated solution, which is a metastable state. Allowing the solution to stand for an extended period and ensuring the presence of excess solid can help mitigate this.
-
Compound Stability: If Benzyl 2-bromo-5-cyanobenzoate is found to be unstable in the chosen solvent over the equilibration period, this method may not be suitable. Stability can be assessed by analyzing the sample for degradation products.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the starting material and the solid remaining after equilibration to ensure that no phase transformation has occurred.
V. Conclusion
While specific experimental data for the solubility of Benzyl 2-bromo-5-cyanobenzoate is not yet widely available, a comprehensive understanding of its structural features and the fundamental principles of solubility allows for a robust predictive analysis. This guide has provided a theoretical framework for understanding its expected behavior in a variety of organic solvents, with a high likelihood of good solubility in moderately polar solvents such as acetone, dichloromethane, and THF, and lower solubility in highly polar (water) and nonpolar (hexane) solvents.
Ultimately, the provided experimental protocol serves as a reliable roadmap for researchers to determine the precise solubility of this compound in their solvents of interest. By adhering to the principles of scientific integrity and meticulous experimental technique outlined herein, scientists and drug development professionals can generate the accurate and dependable solubility data necessary to advance their research and development endeavors.
VI. References
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on the Solubility of Gases. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glindiachemicals.com [glindiachemicals.com]
- 8. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Benzyl 2-bromo-5-cyanobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-bromo-5-cyanobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique trifunctionality, featuring a reactive bromine atom, a nitrile group, and a benzyl ester, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular properties, a detailed, field-proven protocol for its synthesis via esterification, and an exploration of its potential applications, particularly in the realm of drug discovery. Safety protocols for handling this and related chemical entities are also thoroughly addressed.
Molecular Profile and Physicochemical Properties
Benzyl 2-bromo-5-cyanobenzoate is a derivative of benzoic acid characterized by the presence of a bromine atom at the 2-position, a cyano group at the 5-position, and a benzyl ester group.
Molecular Formula and Weight
The chemical structure of Benzyl 2-bromo-5-cyanobenzoate consists of a benzyl group (C7H7) attached to the carboxylate of 2-bromo-5-cyanobenzoic acid (C8H4BrNO2). This leads to the following molecular formula and weight:
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrNO₂ |
| Molecular Weight | 316.15 g/mol |
Calculated based on atomic weights.
Predicted Physicochemical Properties
-
Physical State: Expected to be a crystalline solid at room temperature, given that the parent acid, 2-bromo-5-cyanobenzoic acid, is a solid.
-
Solubility: Likely to exhibit low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
Reactivity: The molecule possesses several reactive sites. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or can participate in cross-coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester linkage can be cleaved under acidic or basic conditions.
Synthesis of Benzyl 2-bromo-5-cyanobenzoate
The most direct and widely applicable method for the synthesis of Benzyl 2-bromo-5-cyanobenzoate is the esterification of 2-bromo-5-cyanobenzoic acid with benzyl alcohol. Several established methods for benzyl ester synthesis can be effectively employed.[1][2][3][4]
Workflow for Synthesis
Caption: Synthetic workflow for Benzyl 2-bromo-5-cyanobenzoate.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
2-bromo-5-cyanobenzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-bromo-5-cyanobenzoic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when all the starting carboxylic acid has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Benzyl 2-bromo-5-cyanobenzoate.
Structural Characterization
The identity and purity of the synthesized Benzyl 2-bromo-5-cyanobenzoate can be confirmed using standard spectroscopic techniques.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the benzyl group protons (a singlet for the benzylic CH₂ and multiplets for the phenyl protons) and the aromatic protons of the benzoate ring. The aromatic protons on the benzoate ring will appear as a complex multiplet due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon, the benzylic carbon, and the aromatic carbons. The carbon attached to the bromine atom will be deshielded, and the nitrile carbon will have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester and the C≡N stretch of the nitrile group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Development and Materials Science
The trifunctional nature of Benzyl 2-bromo-5-cyanobenzoate makes it a valuable intermediate in the synthesis of a wide range of target molecules.
Pharmaceutical Applications
Halogenated and cyan-substituted benzoic acid derivatives are important scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of various therapeutic agents. For instance, 2-chloro-5-bromobenzoic acid is a crucial starting material for the synthesis of hypoglycemic drugs like dapagliflozin and empagliflozin.[5] The presence of the cyano group in cyanobenzoic acid derivatives makes them useful intermediates for pharmaceuticals and agrochemicals.[6][7]
The bromo- and cyano-substituents on the aromatic ring of Benzyl 2-bromo-5-cyanobenzoate can be strategically modified to generate libraries of compounds for drug discovery programs. The bromine atom, for example, can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.
Materials Science Applications
Cyanobenzoic acid derivatives are also employed as precursors for liquid crystals and functional polymers.[7] The rigid aromatic core and the polar cyano group can impart desirable properties for the formation of organized molecular assemblies.
Safety and Handling
Benzyl 2-bromo-5-cyanobenzoate should be handled with care, following standard laboratory safety procedures for potentially hazardous chemicals. While specific toxicity data is not available, the presence of bromo and cyano functionalities necessitates caution.
Hazard Identification
-
Irritant: Aromatic bromo compounds and cyanobenzyl derivatives are often irritating to the skin, eyes, and respiratory tract.[8]
-
Toxicity: Cyanide-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Caption: Key safety precautions for handling Benzyl 2-bromo-5-cyanobenzoate.
Conclusion
Benzyl 2-bromo-5-cyanobenzoate is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with its multiple reactive sites, allows for the generation of diverse and complex molecular structures. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in their scientific endeavors.
References
-
Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC 2001 (x) 54-57. [Link]
- Google Patents.
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
ACS Publications. Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry. [Link]
-
PubChem. Bromobenzyl Cyanide. [Link]
-
ResearchGate. The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 5-Bromo-2-cyanobenzoic Acid: Synthesis and Applications in Fine Chemicals. [Link]
- Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Google Patents.
-
European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1031927-03-3|Methyl 2-bromo-5-cyanobenzoate|BLD Pharm [bldpharm.com]
- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzyl 2-bromoacetate(5437-45-6) 13C NMR spectrum [chemicalbook.com]
- 8. 845616-12-8|2-Bromo-5-cyanobenzoic acid|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Storage, Stability, and Analytical Characterization of Benzyl 2-bromo-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of a successful drug product. The stability profile dictates not only the shelf-life and storage conditions but also influences formulation strategies and regulatory submissions. Benzyl 2-bromo-5-cyanobenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its journey from synthesis to its final application is contingent on a thorough understanding of its chemical and physical stability. This guide provides a deep dive into the critical aspects of handling, storing, and analyzing this important molecule, offering a framework for ensuring its integrity throughout the development lifecycle.
Physicochemical Properties and Recommended Storage Conditions
Benzyl 2-bromo-5-cyanobenzoate is a multifaceted molecule, and its stability is intrinsically linked to its constituent functional groups: a benzyl ester, a brominated aromatic ring, and a nitrile group. Each of these moieties presents a unique susceptibility to degradation under various environmental pressures.
Table 1: Recommended Storage and Handling of Benzyl 2-bromo-5-cyanobenzoate
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential hydrolytic and thermal degradation reactions. |
| Light | Store in amber or opaque containers, protected from light. | The brominated aromatic ring is susceptible to photodegradation. |
| Humidity | Store in a dry environment with desiccants if necessary. | The ester linkage is prone to hydrolysis in the presence of moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation, particularly of the benzyl group. |
| Container | Tightly sealed, non-reactive containers (e.g., glass or appropriate plastic). | Prevents contamination and interaction with container materials. |
The causality behind these recommendations lies in the fundamental principles of chemical kinetics. Lowering the temperature slows down the rate of most chemical reactions, including degradation pathways. Protection from light is crucial as UV radiation can provide the activation energy for homolytic cleavage of the carbon-bromine bond, initiating a free-radical degradation cascade[1][2]. The ester group is an electrophilic center susceptible to nucleophilic attack by water, a reaction catalyzed by both acidic and basic conditions[3]. Therefore, maintaining a dry environment is paramount.
Potential Degradation Pathways: A Mechanistic Perspective
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule[4][5]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation[6]. Based on the chemical structure of Benzyl 2-bromo-5-cyanobenzoate, several degradation pathways can be anticipated.
Hydrolytic Degradation
Hydrolysis of the benzyl ester is a primary degradation pathway. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and benzyl alcohol. The kinetics of alkaline hydrolysis of benzyl benzoate have been studied and found to follow pseudo-first-order kinetics[3][7].
The nitrile group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to form a carboxylic acid.
Caption: Proposed Photodegradation Pathway.
Thermal Degradation
Oxidative Degradation
The benzylic position is susceptible to oxidation. Oxidative cleavage of benzyl ethers to their corresponding aldehydes and alcohols has been reported.[9] Similarly, the benzyl ester could be oxidized, potentially leading to the formation of benzaldehyde and 2-bromo-5-cyanobenzoic acid. Oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents.[10][11][12]
Stability-Indicating Analytical Methodologies
A crucial aspect of stability testing is the use of validated stability-indicating analytical methods. These methods must be able to separate the intact drug substance from its degradation products, allowing for an accurate assessment of purity and stability.[13][14] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[15][16][17][18]
Development of a Stability-Indicating HPLC Method
A typical stability-indicating reversed-phase HPLC method for Benzyl 2-bromo-5-cyanobenzoate would involve the following:
-
Column: A C18 column is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound from its more polar degradation products.
-
Detection: UV detection is suitable due to the presence of the aromatic ring. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Forced Degradation Study Protocol
A forced degradation study is a prerequisite for the validation of a stability-indicating method.[4][5][6]
Table 2: Example Forced Degradation Protocol
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | Solid sample at 80-100°C |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without significant secondary degradation.
Caption: Workflow for Stability-Indicating Method Development.
Drug-Excipient Compatibility
During formulation development, it is essential to assess the compatibility of the drug substance with various excipients.[19][20][21][22] Incompatibility can lead to degradation of the API and compromise the quality of the final drug product. Binary mixtures of Benzyl 2-bromo-5-cyanobenzoate with commonly used excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) should be prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH). These mixtures should be analyzed at regular intervals using a validated stability-indicating method to detect any signs of degradation.
Regulatory Context and Guidelines
Stability testing of new drug substances is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline provides a framework for the stability data package required for a new drug substance registration. It outlines the recommended storage conditions for long-term, intermediate, and accelerated stability studies.[23][24]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products This guideline details the requirements for photostability testing.
-
ICH Q2(R1): Validation of Analytical Procedures This document provides guidance on the validation of analytical methods used in stability studies.[25]
Adherence to these guidelines is crucial for regulatory submissions and ensures the quality, safety, and efficacy of the final drug product.
Conclusion: A Proactive Approach to Stability
A comprehensive understanding of the storage conditions and stability of Benzyl 2-bromo-5-cyanobenzoate is not merely a matter of good laboratory practice; it is a fundamental requirement for successful drug development. By proactively investigating potential degradation pathways, developing and validating robust stability-indicating analytical methods, and adhering to regulatory guidelines, researchers and drug development professionals can ensure the integrity of this critical intermediate. This proactive approach mitigates risks, streamlines development timelines, and ultimately contributes to the delivery of safe and effective medicines to patients.
References
-
Jetir.org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from [Link] [15]2. El-Gindy, A., El-Yazby, F., Maher, M. M. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link] [16]3. Pawar, S., et al. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [4]4. Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [13]5. Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [26]6. Trivedi, R. K., & Kallem, R. R. (1986). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. PubMed. [17]7. Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [10]8. ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link] 9. MedCrave online. (2016). Forced Degradation Studies. [6]10. MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [1]11. Patel, P., & Dave, H. (2025). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. ijbpas. [19]12. PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link] [27]13. PMC. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. [28]14. PubMed. (n.d.). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. [18]15. HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [25]16. ResearchGate. (n.d.). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. [7]17. NIH. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [20]18. ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [29]19. Mbah, C. J. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC - NIH. [3]20. ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [9]21. Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [30]22. Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. [31]23. IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. 24. ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [32]25. Veeprho. (2020). Drug-Excipient Compatibility Study. [21]26. ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [33]27. Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [5]28. PMC - NIH. (n.d.). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. 29. ResearchGate. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [8]30. ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [34]31. YouTube. (2016). CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate. [35]32. Almac. (n.d.). Spotlight on stability: API and drug product testing. [14]33. European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [24]34. Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [36]35. Taylor & Francis. (n.d.). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. [11]36. International Journal of Pharmaceutical Sciences. (2025). Suhail Shaikh, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2686-2694. [37]37. ResearchGate. (2024). (PDF) COMPATIBILITY STUDIES WITH PHARMACEUTICAL EXCIPIENTS OF SIMVASTATIN FOR THE DEVELOPMENT OF NOVEL DRUG DELIVERY SYSTEMS. [38]38. MedCrave Group. (2016). Forced degradation studies. [39]39. NIH. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [40]40. OUCI. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. 41. ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. [41]42. PMC. (2026). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. [42]43. E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [2]44. Alfa Chemistry. (n.d.). Excipient Compatibility Testing. [22]45. Organic Chemistry Portal. (n.d.). Benzyl Esters. [43]46. ICH. (n.d.). Quality Guidelines. [44]47. NIH. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants.
Sources
- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. almacgroup.com [almacgroup.com]
- 15. jetir.org [jetir.org]
- 16. japsonline.com [japsonline.com]
- 17. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijbpas.com [ijbpas.com]
- 20. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. veeprho.com [veeprho.com]
- 22. alfachemic.com [alfachemic.com]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. hmrlabs.com [hmrlabs.com]
- 26. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 27. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. qlaboratories.com [qlaboratories.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 33. database.ich.org [database.ich.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. youtube.com [youtube.com]
- 36. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 37. ijpsjournal.com [ijpsjournal.com]
- 38. researchgate.net [researchgate.net]
- 39. medcraveonline.com [medcraveonline.com]
- 40. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. mdpi.com [mdpi.com]
- 43. Benzyl Esters [organic-chemistry.org]
- 44. ICH Official web site : ICH [ich.org]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Benzyl 2-bromo-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Cyanobenzoates
Benzyl 2-bromo-5-cyanobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic positioning of the bromo, cyano, and benzyl ester functionalities allows for a diverse array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.[1] The cyanobenzoic acid scaffold is a recurring motif in a variety of bioactive molecules and functional materials.
This guide provides a detailed technical overview and actionable protocols for the successful implementation of palladium-catalyzed cross-coupling reactions using benzyl 2-bromo-5-cyanobenzoate as the electrophilic partner. The insights and methodologies presented herein are designed to empower researchers to confidently and efficiently synthesize novel compounds for a range of applications.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2]
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of benzyl 2-bromo-5-cyanobenzoate to form a Pd(II) complex. This is often the rate-determining step of the reaction. The electron-withdrawing nature of the cyano group can influence the rate of this step.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram: The Palladium-Catalyzed Cross-Coupling Cycle
Caption: A generalized representation of the palladium catalytic cycle.
Key Considerations for Benzyl 2-bromo-5-cyanobenzoate
The specific functionalities of benzyl 2-bromo-5-cyanobenzoate warrant careful consideration when designing a cross-coupling protocol:
-
Electron-Deficient Aryl Bromide: The presence of the electron-withdrawing cyano group makes the aryl bromide more susceptible to oxidative addition. This can sometimes lead to faster reaction rates.
-
Functional Group Tolerance: The benzyl ester and cyano groups are generally well-tolerated in many palladium-catalyzed reactions.[3] However, the choice of base is crucial to avoid hydrolysis of the ester or unwanted side reactions with the nitrile. Weaker inorganic bases like potassium carbonate or potassium phosphate are often preferred over strong bases like sodium tert-butoxide, especially at elevated temperatures.
-
Steric Hindrance: The bromine atom is ortho to the bulky benzyl ester group, which can introduce some steric hindrance. The choice of a suitable bulky phosphine ligand is often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.
Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of benzyl 2-bromo-5-cyanobenzoate with a variety of nucleophilic partners. Optimization of reaction parameters (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[1][4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Benzyl 2-bromo-5-cyanobenzoate with Phenylboronic Acid
Materials:
-
Benzyl 2-bromo-5-cyanobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add benzyl 2-bromo-5-cyanobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and is effective for sterically hindered substrates. |
| Base | K₂CO₃ | A mild inorganic base that is less likely to cause ester hydrolysis. |
| Solvent | Toluene/H₂O | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5][6]
Protocol: Buchwald-Hartwig Amination of Benzyl 2-bromo-5-cyanobenzoate with Morpholine
Materials:
-
Benzyl 2-bromo-5-cyanobenzoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) to a dry Schlenk flask.
-
Add benzyl 2-bromo-5-cyanobenzoate (1.0 equiv) and the base (sodium tert-butoxide, 1.4 equiv, or cesium carbonate, 1.5 equiv).
-
Remove the flask from the glovebox and add the solvent (toluene or dioxane) and morpholine (1.2 equiv) under an inert atmosphere.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Filter, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a highly active ligand for C-N bond formation, particularly with challenging substrates. |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is a strong base effective for many aminations. Cs₂CO₃ is a milder alternative to minimize ester hydrolysis. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required for this reaction. |
| Temperature | 90-110 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes.[7][8] A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.
Protocol: Copper-Free Sonogashira Coupling of Benzyl 2-bromo-5-cyanobenzoate with Phenylacetylene
Materials:
-
Benzyl 2-bromo-5-cyanobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add benzyl 2-bromo-5-cyanobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and PPh₃ (0.06 equiv).
-
Evacuate and backfill with an inert gas.
-
Add the solvent (THF or DMF), the base (DIPEA or TEA, 2.0-3.0 equiv), and phenylacetylene (1.5 equiv).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / PPh₃ | A common and effective catalyst system for copper-free Sonogashira couplings. |
| Base | DIPEA or TEA | Acts as both a base and a solvent in some cases, and is crucial for the catalytic cycle. |
| Solvent | THF or DMF | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 60-80 °C | Milder conditions are often sufficient for Sonogashira couplings. |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst and ligands are of high quality and handled under inert conditions to prevent deactivation.
-
Insufficient Temperature: Gradually increase the reaction temperature.
-
Incorrect Base: The choice of base is critical. For Suzuki and Sonogashira, ensure the base is strong enough. For Buchwald-Hartwig, a stronger base might be needed if a weaker one fails.
-
-
Side Product Formation:
-
Homocoupling: In Suzuki reactions, this can be due to oxygen contamination. Ensure thorough degassing of solvents. In Sonogashira, consider a copper-free protocol if not already in use.
-
Ester Hydrolysis: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and lower the reaction temperature if possible.
-
Protodebromination (loss of bromine): This can occur if there is a source of protons in the reaction. Ensure anhydrous conditions and consider a different solvent or base.
-
Conclusion
The palladium-catalyzed cross-coupling of benzyl 2-bromo-5-cyanobenzoate is a highly effective strategy for the synthesis of a wide range of functionalized molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can leverage this versatile building block to accelerate their discovery and development programs. The protocols provided in this guide serve as a solid foundation for further exploration and optimization, paving the way for the creation of novel chemical entities with potential applications in medicine and materials science.
References
-
Hoechst developed first commercial scale Suzuki coupling process used for 2-cyano-4'-methylbiphenyl (o-tolylbenzo- nitrile) via cross coupling reaction of p-tolylboronic acid and 2-chlorobenzonitrile at 120 OC. Pd(OAc)2 is used as catalyst.
-
Chausset-Boissaire, L.; Ghozati, K.; LaBine, E.; Chen,. J.L.-Y.; Aggarwal, V.K.; Crudden, C.M.. Enantiospecific, regioselective cross-coupling reactions of secondary allylic boronic esters. Chem. Eur. J. 2013, 19, 17698.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Grokipedia. Buchwald–Hartwig amination.
-
Wikipedia. Sonogashira coupling.
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
-
Chemistry LibreTexts. Sonogashira Coupling.
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
-
Alfa Chemistry. Heck Reaction.
-
Wikipedia. Buchwald–Hartwig amination.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl 2-bromo-5-cyanobenzoate
Welcome to the dedicated technical support guide for the purification of Benzyl 2-bromo-5-cyanobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a high state of purity for downstream applications. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for Benzyl 2-bromo-5-cyanobenzoate.
Q1: What are the most common impurities encountered in crude Benzyl 2-bromo-5-cyanobenzoate?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, synthesis involves the esterification of 2-bromo-5-cyanobenzoic acid with benzyl alcohol or benzyl bromide. Therefore, common impurities include:
-
Unreacted Starting Materials: 2-bromo-5-cyanobenzoic acid, benzyl alcohol, or benzyl bromide.
-
Isomeric Byproducts: Positional isomers, such as 3-bromo- or 5-bromo-2-chlorobenzoic acid derivatives, can arise during the synthesis of the benzoic acid precursor, carrying through to the final product.[1][2]
-
Hydrolysis Products: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which can revert the product to 2-bromo-5-cyanobenzoic acid.[3]
-
Debenzylation Products: Cleavage of the benzyl ether can occur, leading to the formation of 2-bromo-5-cyanobenzoic acid and toluene-related byproducts.[4][5][6]
-
Solvents and Reagents: Residual solvents from the reaction or work-up (e.g., DMF, toluene, dichloromethane) and un-quenched reagents.
Q2: What are the primary laboratory-scale methods for purifying Benzyl 2-bromo-5-cyanobenzoate?
A2: The three principal methods, often used in sequence, are:
-
Liquid-Liquid Extraction: Excellent for removing acidic or basic impurities. For example, an aqueous bicarbonate wash will selectively remove unreacted 2-bromo-5-cyanobenzoic acid by converting it to its water-soluble carboxylate salt.[7]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, assuming a suitable solvent can be identified. Alcohols (methanol, ethanol, isopropanol) and mixed solvent systems (e.g., acetic acid/water, ethyl acetate/hexanes) are often effective for similar aromatic acids and esters.[8][9][10][11]
-
Silica Gel Column Chromatography: The most versatile method for separating compounds with different polarities. It is highly effective for removing impurities that are structurally similar to the desired product.[12]
Q3: How do I choose the most appropriate purification method for my sample?
A3: The optimal strategy depends on the initial purity of your crude material and the nature of the impurities. The workflow below provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting trace impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product and identifying any structural isomers or residual solvents.[13]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective tool for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical Q&A format.
Problem: My product oiled out or failed to crystallize during recrystallization.
-
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong and how can I fix it?
-
Answer & Troubleshooting Steps:
-
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. This is common with impure samples, as impurities can depress the melting point of the mixture. It can also be caused by using too little solvent or cooling the solution too rapidly.
-
Solution 1 (Re-heat and Add More Solvent): Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to ensure the solution is no longer supersaturated.
-
Solution 2 (Slow Cooling): Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oil formation, while slow cooling encourages the growth of well-defined crystals.
-
Solution 3 (Scratching): If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Solution 4 (Seed Crystal): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Problem: After a basic aqueous wash, my yield is very low.
-
Question: I performed a wash with sodium bicarbonate to remove the starting acid, but I lost most of my product. Why did this happen?
-
Answer & Troubleshooting Steps:
-
Causality: While the intended purpose is to deprotonate the carboxylic acid, a sufficiently high pH can catalyze the hydrolysis of the benzyl ester, converting your desired product into the water-soluble carboxylate salt, which is then lost to the aqueous layer.[7]
-
Solution 1 (Use a Weaker Base): Use a 5% aqueous sodium bicarbonate (NaHCO₃) solution, which is sufficiently basic to deprotonate the carboxylic acid but generally mild enough to avoid significant ester hydrolysis at room temperature. Avoid stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for this step.
-
Solution 2 (Control Temperature and Time): Perform the extraction quickly and at room temperature or below. Do not let the organic and basic aqueous layers sit in contact for extended periods.
-
Solution 3 (Back-Extraction): If you suspect product loss due to hydrolysis, you can attempt to recover it. Acidify the basic aqueous layer with cold 1M HCl to a pH of ~2-3. The hydrolyzed acid product will precipitate. Extract this aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the 2-bromo-5-cyanobenzoic acid.[7]
-
Problem: Poor separation during silica gel column chromatography.
-
Question: My compounds are co-eluting from the column, or the bands are very broad. How can I improve my separation?
-
Answer & Troubleshooting Steps:
-
Causality: Poor separation results from an inappropriate choice of mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf on TLC). If it is not polar enough, all compounds will remain adsorbed to the silica gel (high Rf). Broad bands can result from poor column packing or overloading the column with the sample.
-
Solution 1 (Optimize Eluent System via TLC): Before running the column, test solvent systems using TLC. The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the desired product. A common starting point for esters like this is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).
-
Solution 2 (Use a Gradient Elution): Start the column with a less polar solvent mixture to elute non-polar impurities. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to then elute your product, leaving more polar impurities behind on the column.
-
Solution 3 (Check Column Loading): As a rule of thumb, the amount of crude material loaded should not exceed 1-5% of the mass of the silica gel (e.g., for 100 g of silica, load 1-5 g of crude product). Overloading leads to significant band broadening and poor separation.
-
Section 3: Standardized Purification Protocols
Protocol A: Recrystallization from an Isopropanol/Water System
This protocol is effective when the crude product is >90% pure and the primary impurities are soluble in the solvent system.
-
Place the crude Benzyl 2-bromo-5-cyanobenzoate in an Erlenmeyer flask.
-
Add the minimum amount of hot isopropanol required to fully dissolve the solid at the solvent's boiling point.
-
While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold isopropanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol B: Liquid-Liquid Extraction for Acidic Impurity Removal
This is a crucial pre-purification step to remove unreacted 2-bromo-5-cyanobenzoic acid.
-
Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.[13]
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the 5% sodium bicarbonate solution one more time.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride solution (brine) to remove residual water.[11]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter away the drying agent and concentrate the solvent by rotary evaporation to yield the crude product, now free of acidic impurities.
Section 4: Data Summary
Table 1: Solvent Selection Guide for Purification
This table provides guidance on selecting solvents for various purification techniques based on the properties of chemically similar compounds.
| Solvent | Boiling Point (°C) | Polarity | Application Notes |
| Hexanes / Petroleum Ether | 60-90 | Very Low | Good for eluting non-polar impurities in column chromatography. Can be used as an anti-solvent in recrystallization with a more polar solvent. |
| Dichloromethane (DCM) | 40 | Low | A common solvent for dissolving crude product for column chromatography or extraction.[10] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Excellent general-purpose solvent for extraction and as a polar component in chromatography eluents.[11] Good for dissolving the product during recrystallization. |
| Isopropanol | 82 | Medium-High | A common and effective solvent for recrystallization of related aromatic compounds.[9] |
| Ethanol / Methanol | 78 / 65 | High | Often used for recrystallization, sometimes in combination with water.[8][10] Note: Can potentially transesterify the product under certain conditions. |
| Water | 100 | Very High | Used as an anti-solvent in recrystallization and for aqueous washes during extraction. The product is expected to be insoluble in water.[14][15] |
References
- Process for recovering benzyl benzoate.
- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Work-up procedures to remove impurities from Benzyl 2-bromonicotin
- Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Synthetic method of 2-halogen-5-bromobenzoic acid.
- 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
- Bromobenzyl Cyanide | C8H6BrN | CID 22044. PubChem.
- Benzyl 2-bromoacet
- Benzyl bromoacet
- The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3.
- The crystal structure of 2-bromo-5-(4-cyanophenoxy)
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis. ChemicalBook.
- A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate.
- Column Chrom
- Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Use of benzyl alcohol as a shipping and storage solution for chrom
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
- 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111. PubChem.
Sources
- 1. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 10. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzyl 2-bromoacetate | 5437-45-6 [chemicalbook.com]
Technical Support Center: Recrystallization of Benzyl 2-bromo-5-cyanobenzoate
Welcome to the technical support center for the purification of Benzyl 2-bromo-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this specific molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
Section 1: Understanding the Molecule's Characteristics
Before selecting a solvent, it is crucial to analyze the structure of Benzyl 2-bromo-5-cyanobenzoate.
-
Aromatic Core: The benzene ring provides a nonpolar, rigid backbone.
-
Ester Group (-COOBn): This is a moderately polar functional group capable of acting as a hydrogen bond acceptor.
-
Bromo Group (-Br): The bromine atom adds polarity and molecular weight.
-
Cyano Group (-CN): The nitrile is a strongly polar group.
Overall Polarity: The combination of a large nonpolar aromatic system with multiple polar functional groups makes Benzyl 2-bromo-5-cyanobenzoate a moderately polar compound. This structural analysis is the foundation for a logical solvent selection process. It is expected to be poorly soluble in water but readily soluble in many organic solvents.[1]
Section 2: Solvent Selection and Screening FAQs
Choosing the correct solvent is the most critical step in a successful recrystallization. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either fully soluble or completely insoluble at all temperatures.[2]
Q: What are the most promising single-solvent systems for Benzyl 2-bromo-5-cyanobenzoate?
A: Based on the molecule's moderate polarity and data from structurally similar compounds like benzyl benzoate, short-chain aliphatic alcohols are excellent starting points.[3]
-
Ethanol or Isopropanol (IPA): These are often the first choice. They are polar enough to dissolve the compound when heated but are poor enough solvents at low temperatures to allow for good crystal recovery.
-
Ethyl Acetate: As a general rule of thumb, solvents that share a functional group with the solute can be effective.[4] Ethyl acetate, being an ester, is a logical candidate.
Q: When should I consider a mixed-solvent system?
A: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. This typically involves a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or "anti-solvent").
-
Ethanol/Water: This is a highly effective and common pair. The compound is first dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the saturation point).[5][6]
-
Hexane/Ethyl Acetate: This system works well for moderately polar compounds. Dissolve the compound in hot ethyl acetate and add hexane as the anti-solvent.
Q: How do I perform an efficient small-scale solvent screen?
A: Before committing to a large-scale recrystallization, test several solvents on a small scale (10-20 mg of crude material).
-
Place a small amount of your crude product into several test tubes.
-
Add a potential solvent drop-by-drop to each tube at room temperature. A good candidate will not dissolve the compound readily at this stage.
-
Heat the tubes that showed poor room-temperature solubility. A good solvent will now dissolve the compound completely.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Section 3: Standard Recrystallization Protocol
This protocol is a self-validating system designed for achieving high purity.
Step 1: Dissolution
-
Place the crude Benzyl 2-bromo-5-cyanobenzoate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point.[5] Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Adding too much will keep the product dissolved even when cooled, leading to poor yield.[5]
Step 2: Decolorization (Optional)
-
If the solution is colored due to high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.[7][8] Causality: The porous surface of activated charcoal adsorbs colored impurities.
Step 3: Hot Filtration (If Charcoal Was Used or Insoluble Impurities are Present)
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6] Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
Step 4: Crystallization
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.[9]
Step 6: Drying
-
Leave the crystals under vacuum on the filter for a period to air dry.
-
Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the melting point.
Step 7: Purity Assessment
-
Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Compare this to a literature value if available or to the crude material's melting point.
Section 4: Troubleshooting Guide
Q: My compound has "oiled out" into a gooey liquid instead of forming crystals. What should I do?
A: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow it to cool much more slowly. Placing the flask in an insulated container can help.[10]
-
Solution 2: Change your solvent system. The boiling point of your solvent may be too high. Try a lower-boiling point solvent or adjust the ratio in your mixed-solvent system.
Q: The solution has cooled, but no crystals have formed. What is the problem?
A: This is likely due to either using too much solvent or the solution being supersaturated.[10]
-
Solution 1 (Supersaturation): Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. This creates a rough surface for nucleation to begin. Alternatively, add a "seed crystal" from a previous pure batch if available.[10]
-
Solution 2 (Too Much Solvent): If scratching or seeding fails, gently heat the solution to boil off some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[10]
Q: My final product is still colored. How can I improve it?
A: This indicates that colored impurities were not fully removed.
-
Solution: Repeat the recrystallization process, ensuring you use the activated charcoal step (Step 2 in the protocol).[7][8] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product and reduce the yield.
Q: My recovery yield is very low. What are the common causes?
A: Low yield can result from several factors.
-
Cause 1: Using too much solvent during dissolution.
-
Cause 2: Premature crystallization during a hot filtration step.
-
Cause 3: Incomplete crystallization (not cooling for long enough or at a low enough temperature).
-
Cause 4: Washing the collected crystals with solvent that was not properly chilled.
Section 5: Data Summary & Visualization
Table 1: Recommended Solvent Properties
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations |
| Ethanol | 78 | 5.2 | Flammable |
| Isopropanol (IPA) | 82 | 4.3 | Flammable, irritant |
| Ethyl Acetate | 77 | 4.4 | Flammable, irritant |
| Water | 100 | 9.0 | N/A |
| Hexane | 69 | 0.0 | Flammable, neurotoxin |
Recrystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common recrystallization issues.
References
- Process for recovering benzyl benzoate. (n.d.). Google Patents.
- Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
-
Recrystallization-1.pdf. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recrystallization 2. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 5, 2026, from [Link]
-
Bromobenzyl Cyanide. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
- A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
Crystallization of benzyl oleat? (2023, January 11). ResearchGate. Retrieved February 5, 2026, from [Link]
-
How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 5, 2026, from [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). OUCI. Retrieved February 5, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 5, 2026, from [Link]
-
New bromoperoxidases of marine origin: partial purification and characterization. (1980, December 4). PubMed. Retrieved February 5, 2026, from [Link]
-
5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. Retrieved February 5, 2026, from [Link]
-
2-Bromo-5-hydroxybenzonitrile. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
Benzyl bromoacetate. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
5-Bromo-2-{[3-(Octyloxy)benzyl]sulfanyl}benzoic Acid. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
Sources
- 1. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. rubingroup.org [rubingroup.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Minimizing side reactions in Benzyl 2-bromo-5-cyanobenzoate coupling
Technical Support Center: Benzyl 2-bromo-5-cyanobenzoate Coupling
Introduction
Benzyl 2-bromo-5-cyanobenzoate is a valuable intermediate in pharmaceutical and materials science synthesis. Its structure presents unique challenges in cross-coupling reactions. The electron-withdrawing cyano group activates the aryl bromide for oxidative addition, yet the sterically hindering ortho-ester and the base-sensitive benzyl protecting group demand carefully optimized conditions to achieve high yields and minimize side reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established mechanistic principles and field-proven protocols. It is designed to help you navigate the complexities of coupling reactions with this substrate, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What are the likely causes?
Low conversion is typically a sign of an inefficient or deactivated catalyst system. Several factors related to the catalyst's activity can contribute to this issue.
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The bromine atom is ortho to a bulky benzyl ester, which can sterically hinder its approach to the palladium(0) catalyst center. This is often the rate-limiting step.
-
Solution: Employ ligands designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate oxidative addition and stabilize the active catalytic species.
-
-
Catalyst Deactivation (Palladium Black): The active Pd(0) catalyst can aggregate into inactive palladium black, especially at elevated temperatures or with poor ligand choice.
-
Solution: Ensure your ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2.5:1). Using pre-formed, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) can ensure the generation of the active Pd(0) species in situ and improve consistency.
-
-
Insufficient Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low will not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Solution: Screen temperatures systematically, for example, from 80 °C to 110 °C. Monitor the reaction by TLC or LCMS to find the optimal balance between reaction rate and side product formation.
-
-
Poor Reagent Quality: Impurities in solvents, starting materials, or the boronic acid partner (in a Suzuki coupling) can poison the catalyst.
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity. If using a boronic acid, check for signs of decomposition (e.g., formation of boroxines) and consider using potassium trifluoroborate salts, which are often more stable.
-
Q2: I'm observing a significant amount of a debrominated side product, benzyl 3-cyanobenzoate. How can I prevent this?
This side reaction is known as hydrodehalogenation or protodebromination, where the bromine atom is replaced by a hydrogen atom.
Mechanism & Prevention:
This side reaction is particularly common in palladium-catalyzed couplings. It can occur through several pathways, often involving the reaction of an organopalladium intermediate with a proton source before transmetalation or reductive elimination can occur.
-
Choice of Base and Solvent: The presence of water or protic solvents (like alcohols) can facilitate this side reaction. Using a weaker, non-nucleophilic base can also be critical.
-
Solution: Use anhydrous solvents (e.g., 1,4-dioxane, toluene). If a mixed solvent system is required (e.g., for solubility), minimize the amount of water. Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃, or even organic bases like triethylamine in some cases.
-
-
Boronic Acid Purity (Suzuki Coupling): Impurities or decomposition of the boronic acid partner can slow down the transmetalation step, giving the Ar-Pd(II)-Br intermediate more time to undergo side reactions like hydrodehalogenation.
-
Solution: Use freshly purchased or purified boronic acid. Adding a slight excess (1.1-1.3 equivalents) can sometimes help drive the desired transmetalation forward.
-
Troubleshooting Workflow for Hydrodehalogenation
Caption: A decision tree for troubleshooting hydrodehalogenation.
Q3: My main byproduct is a dimer of my starting material. Why is this happening and how do I stop it?
The formation of a biaryl dimer from your starting material is known as homocoupling. This is a common side reaction, especially in Suzuki and related couplings.
Causes & Mitigation Strategies:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids before they can participate in the desired catalytic cycle.
-
Solution: This is the most common cause. Ensure your reaction is thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is crucial.
-
-
High Temperature or Catalyst Loading: Excessive temperature can sometimes favor homocoupling pathways.
-
Solution: Reduce the reaction temperature in 10 °C increments. Lower the catalyst loading (e.g., from 2 mol% to 1 mol% or lower) to see if the ratio of product to homocoupling improves.
-
Q4: The benzyl ester in my molecule is being cleaved during the reaction. How can I protect it?
The benzyl ester is susceptible to cleavage under harsh basic (saponification) or nucleophilic conditions, yielding the corresponding carboxylic acid.
Key Factor: Choice of Base
The base is the most common culprit. Strong, nucleophilic bases like NaOH, KOH, or LiOH in the presence of water will readily hydrolyze the ester.
-
Recommended Bases: Use non-nucleophilic, moderately strong bases.
-
Potassium Phosphate (K₃PO₄): An excellent choice for base-sensitive substrates. It is sufficiently basic to facilitate the catalytic cycle but is a poor nucleophile.
-
Cesium Carbonate (Cs₂CO₃): Another effective and widely used base that is less likely to cause ester cleavage compared to hydroxides.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective option, generally safe for benzyl esters under anhydrous conditions.
-
Data Summary: Base Compatibility with Benzyl Esters
| Base | Typical Conditions | Risk of Ester Cleavage | Comments |
| NaOH, KOH, LiOH | Aqueous/Protic Solvents | High | Avoid. Rapid saponification is likely, especially at elevated temperatures. |
| K₂CO₃, Na₂CO₃ | Anhydrous Solvents | Low to Moderate | Generally safe, but risk increases with temperature and water content. |
| K₃PO₄, Cs₂CO₃ | Anhydrous Solvents | Very Low | Highly Recommended. Excellent balance of basicity and low nucleophilicity. |
| Organic Amines | Anhydrous Solvents | Low | Can be effective in specific protocols (e.g., Heck, Sonogashira). |
Frequently Asked Questions (FAQs)
What is the best general catalyst system to start with for a Suzuki coupling of this substrate?
For a sterically hindered and electronically deactivated (due to the -CN group) aryl bromide, a high-performance catalyst system is required. A good starting point would be:
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) at 1-2 mol %.
-
Ligand: A biarylphosphine ligand such as SPhos or XPhos at a 2:1 ligand-to-palladium ratio.
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Temperature: 90-100 °C.
This combination is robust and has a high success rate for challenging substrates.
How do I properly degas my reaction mixture?
Proper degassing is critical to prevent oxygen from deactivating the catalyst and causing side reactions.
Recommended Protocol: Freeze-Pump-Thaw
-
Assemble: Assemble your reaction flask containing all solids (aryl halide, coupling partner, base) and a stir bar.
-
Seal & Purge: Seal the flask with a septum and purge with an inert gas (Argon) for 5 minutes.
-
Add Solvents: Add your anhydrous solvents via syringe.
-
Freeze: Place the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the mixture frozen, apply a high vacuum to the flask for 5-10 minutes. This removes gases from the headspace.
-
Thaw: Close the vacuum line, remove the flask from the liquid nitrogen, and allow it to thaw completely. You may see bubbles as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
Final Step: After the final thaw, backfill the flask with inert gas. The mixture is now ready for catalyst addition.
Illustrative Catalytic Cycle & Side Reaction
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlights where the hydrodehalogenation side reaction can branch off.
Caption: Suzuki catalytic cycle with the competing hydrodehalogenation side reaction.
References
-
Buchwald, S. L., & Mauger, C. (2006). A RATIONALLY DESIGNED UNIVERSAL CATALYST FOR SUZUKI-MIYAURA COUPLING PROCESSES. Organic Syntheses, 85, 23-31. [Link]
-
Billingsley, K. L., & Buchwald, S.L. (2007). Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Triflates. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The Use of Palladacycle Precatalysts in Modern Cross-Coupling Reactions. Accounts of Chemical Research, 42(10), 1543-1552. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Reductive-Dehalogenation of Organic Halides. Chemical Reviews, 104(6), 3079-3160. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Technical Support Center: Purification of Benzyl 2-bromo-5-cyanobenzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted benzyl alcohol from the synthesis of Benzyl 2-bromo-5-cyanobenzoate. We will explore the underlying principles of separation, troubleshoot common issues, and provide detailed, field-proven protocols to ensure the isolation of a high-purity final product.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the workup and purification process in a direct question-and-answer format.
Question 1: After evaporating the solvent from my reaction, the crude product is a viscous oil or sticky solid, not the expected crystalline material. What is the likely cause?
Answer: The most common cause for an oily or impure solid product in this synthesis is the presence of residual, unreacted benzyl alcohol. Benzyl alcohol is a liquid at room temperature with a melting point of -15.2 °C and can act as a solvent, preventing your desired ester from crystallizing properly.[1][2][3] Its presence indicates that the post-reaction workup was insufficient to remove it completely.
Question 2: My ¹H NMR spectrum shows all the expected peaks for my product, but I also see a broad singlet around 4.6 ppm and additional aromatic signals around 7.3 ppm. What are these impurities?
Answer: These signals are characteristic of benzyl alcohol. The benzylic protons (-CH₂-) of benzyl alcohol typically appear as a singlet around δ 4.6 ppm, while its five aromatic protons resonate in the δ 7.25-7.35 ppm range.[1] The presence of these peaks confirms contamination with the starting alcohol. The goal of the purification is to eliminate these signals from your product's spectrum.
Question 3: What is the most direct and efficient first step to remove the bulk of the unreacted benzyl alcohol?
Answer: A liquid-liquid extraction, commonly referred to as an "aqueous wash," is the most effective initial step. This technique leverages the significant difference in solubility between the non-polar ester product and the more polar benzyl alcohol. Benzyl alcohol exhibits moderate solubility in water (approximately 4 g/100 mL), a property enhanced by the hydrogen-bonding capability of its hydroxyl group.[3][4] Your target ester, lacking this hydroxyl group, will be virtually insoluble in water. By dissolving your crude product in an immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with water or a brine solution, the benzyl alcohol will preferentially partition into the aqueous layer, which can then be physically separated and discarded.
Question 4: I performed an aqueous wash, but my analytical data (TLC, NMR) still shows benzyl alcohol contamination. What is the next-level purification strategy?
Answer: If an aqueous wash proves insufficient, the definitive method for removing trace to moderate amounts of benzyl alcohol is flash column chromatography on silica gel.[5][6] This technique separates compounds based on their polarity. Benzyl alcohol, with its polar hydroxyl group, will interact more strongly with the polar silica gel stationary phase and elute more slowly. The Benzyl 2-bromo-5-cyanobenzoate ester is significantly less polar and will travel through the column much faster, allowing for a clean separation. A typical mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[7]
Question 5: Is vacuum distillation a viable option for separating benzyl alcohol from my product?
Answer: While technically possible, vacuum distillation is generally not the recommended method for this specific separation. Benzyl alcohol has a boiling point of 205.3 °C at atmospheric pressure.[1][8][9] The target ester, being a much larger molecule, will have a substantially higher boiling point, likely requiring high vacuum and high temperatures to distill. These conditions can lead to thermal decomposition of the product, especially given the presence of bromo and cyano functional groups. The risk of product loss and degradation makes column chromatography a safer and more reliable method.
Comparative Physicochemical Properties
Understanding the distinct properties of the reactant and product is fundamental to designing an effective purification strategy.
| Property | Benzyl Alcohol | Benzyl 2-bromo-5-cyanobenzoate (Predicted) | Rationale for Separation |
| Molecular Weight | 108.14 g/mol [9] | 316.15 g/mol | Significant size difference impacts boiling point and chromatographic behavior. |
| Boiling Point | 205.3 °C[1][3] | > 300 °C | Large difference, but high temperature required for ester poses decomposition risk. |
| Physical State | Colorless Liquid[8][10] | Likely a white or off-white solid[11] | If solid, allows for potential recrystallization to remove liquid impurities. |
| Water Solubility | Moderately soluble (~4 g/100 mL)[1][3][4] | Insoluble | Key for Liquid-Liquid Extraction. The alcohol can be washed away with water. |
| Polarity | Moderately Polar (due to -OH group) | Low to Moderate Polarity | Key for Column Chromatography. The alcohol adheres more strongly to silica gel. |
Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Aqueous Wash)
This protocol is the essential first step after the initial reaction quench to remove the majority of benzyl alcohol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate completely. The denser layer (often dichloromethane) will be on the bottom, while the less dense layer (like ethyl acetate) will be on top. Drain and discard the aqueous layer.
-
Second Wash (Brine): Add an equal volume of saturated sodium chloride solution (brine). This wash helps to remove residual water from the organic layer and further partitions any remaining water-soluble impurities. Shake, separate, and discard the aqueous brine layer.
-
Repeat: For stubborn emulsions or high concentrations of benzyl alcohol, repeat the water or brine wash (Steps 3-5) one or two more times.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the washed crude product. Proceed with analysis (TLC, NMR) to confirm the reduction of benzyl alcohol.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for removing benzyl alcohol via aqueous extraction.
Protocol 2: Purification by Flash Column Chromatography
This is the definitive method for obtaining a highly pure product, free from starting materials.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture, pure benzyl alcohol, and (if available) a pure product standard. A good solvent system (e.g., 10-20% Ethyl Acetate in Hexane) should show good separation, with the product having a higher Rf value (running further up the plate) than the more polar benzyl alcohol.
-
Column Packing:
-
Plug a glass chromatography column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product from Protocol 1 in a minimal amount of the organic solvent used for the column (or dichloromethane).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
Add a protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in test tubes. The less polar product (Benzyl 2-bromo-5-cyanobenzoate) will elute first. The more polar benzyl alcohol will elute later.
-
-
Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the final, high-purity product.
Workflow for Column Chromatography
Sources
- 1. webqc.org [webqc.org]
- 2. Benzyl alcohol CAS#: 100-51-6 [m.chemicalbook.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Turnover for Benzyl 2-bromo-5-cyanobenzoate Reactions
Welcome to the technical support center for catalytic reactions involving Benzyl 2-bromo-5-cyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot common issues and optimize your catalytic turnover.
Fundamental Principles: The Engine of Your Reaction
Benzyl 2-bromo-5-cyanobenzoate is a versatile substrate, typically employed in palladium-catalyzed cross-coupling reactions to form critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The success of these transformations hinges on the efficiency of the catalytic cycle. The most common reactions for this aryl bromide are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Understanding the general palladium-catalyzed cross-coupling cycle is paramount for effective troubleshooting. The cycle, exemplified by the Suzuki-Miyaura reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Benzyl 2-bromo-5-cyanobenzoate. This is often the rate-determining step.[1] The reactivity order for halides is generally I > Br > Cl.[2][3]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki reactions) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[1][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and solve common experimental challenges.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Low yield is the most common issue. A systematic approach is crucial. We recommend investigating the following factors, starting with the most likely culprits.
Causality & Solution Workflow:
-
Catalyst Activation (Is your catalyst active?): Many palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts and must be reduced in situ to the active Pd(0) state.[5] Inefficient reduction leads to low catalytic activity.
-
Solution: Ensure your reaction conditions facilitate reduction. Phosphine ligands can act as reductants, but this can be slow or inefficient.[5] Some boronic acids or alkynes can also reduce the precatalyst at higher temperatures.[5] Consider using a pre-formed, air-stable Pd(0) source or a precatalyst designed for easy activation.
-
-
Oxygen Contamination (Is your reaction truly inert?): Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions.
-
Solution: Properly de-gas your solvent(s) (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes). Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality (Are your starting materials pure?):
-
Aryl Bromide: Ensure Benzyl 2-bromo-5-cyanobenzoate is pure.
-
Coupling Partner: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[3]
-
Base & Solvent: Ensure the base is not hydrated (unless water is a desired co-solvent) and the solvent is anhydrous and free of peroxides (especially for ethers like THF and dioxane).
-
-
Choice of Ligand, Base, and Solvent (Is your catalytic system optimized?): The combination of ligand, base, and solvent is critical and substrate-dependent.
-
Ligands: For an electron-deficient aryl bromide like this, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often required to promote the rate-limiting oxidative addition step.[6]
-
Bases: The base activates the organoboron reagent for transmetalation.[4] Weak bases (e.g., K₂CO₃, K₃PO₄) are often effective, but stronger bases (e.g., Cs₂CO₃, KOtBu) may be needed for challenging couplings.[2][7] Note that the ester group in your substrate is base-sensitive, so excessively harsh bases or prolonged heating should be avoided.[8]
-
Solvents: Aprotic solvents like toluene, dioxane, or THF are common.[7] The addition of water can sometimes be beneficial for dissolving the base and facilitating transmetalation.[3] However, solvent choice can be complex and can influence selectivity.[9]
-
Caption: A decision workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side products. How can I suppress them?
Side reactions not only reduce your yield but also complicate purification.[3] Common side products include:
-
Homocoupling of the Boronic Acid (R-R): This occurs when two molecules of the organoboron reagent couple. It is often promoted by the presence of oxygen or when the transmetalation is slow compared to other pathways.
-
Solution:
-
Improve Inert Atmosphere: Rigorously exclude oxygen from your reaction.
-
Use Stoichiometry Wisely: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Change Ligand/Base: A more effective ligand can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
-
-
-
Dehalogenation of Benzyl 2-bromo-5-cyanobenzoate (Ar-H): The bromine atom is replaced by a hydrogen atom. This can be caused by trace water or other proton sources.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Choose a Non-Protic Base: If possible, use a base that does not contain protons.
-
-
-
Protodeboronation of the Boronic Acid (R-H): The boronic acid is converted to the corresponding hydrocarbon.
-
Solution: This is often an issue with unstable boronic acids. Use fresh, high-quality reagents. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability.[3]
-
Q3: My catalyst appears to be deactivating (reaction stalls). What causes this and how can I prevent it?
Catalyst deactivation occurs when the active Pd(0) is converted into an inactive form.
-
Formation of Palladium Black: The precipitation of metallic palladium (Pd black) is a common sign of catalyst decomposition. This happens when the Pd(0) species aggregate.
-
Causality: This often occurs when the ligand concentration is too low to stabilize the monoligated Pd(0) species or when the ligand itself degrades.
-
Solution:
-
Increase Ligand-to-Palladium Ratio: A slight excess of ligand can help stabilize the catalytic species.
-
Choose a More Robust Ligand: Sterically hindered biarylphosphine ligands are designed to be more robust and resistant to degradation.[6]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
-
-
Formation of Inactive Pd Dimers: Halide ions, especially iodide and to a lesser extent bromide, can bridge two palladium centers to form inactive dimers.[3]
-
Solution: Use a ligand that is bulky enough to prevent dimer formation. The choice of base can also influence the concentration of free halide ions in the solution.
-
Recommended Experimental Protocols
The following protocols provide a validated starting point for your experiments. Optimization will likely be necessary for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling Benzyl 2-bromo-5-cyanobenzoate with an arylboronic acid.
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
-
Benzyl 2-bromo-5-cyanobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask under a positive flow of inert gas, add Benzyl 2-bromo-5-cyanobenzoate, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Parameter Screening Table
When optimizing, it is useful to screen several parameters. The table below provides a template for a logical screening process.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | Result 1 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | Result 2 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | Result 3 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | Result 4 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | Result 5 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | Result 6 |
References
-
Suzuki cross-coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). National Institutes of Health. [Link]
-
Catalytic cross-coupling reactions. (2021). Ruhr-Universität Bochum. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (2018). National Institutes of Health. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (2020). National Institutes of Health. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Benzyl 2-bromo-5-cyanobenzoate under high temperature
A Guide to Thermal Stability and Experimental Best Practices
Welcome to the Technical Support Center for Benzyl 2-bromo-5-cyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this multifunctional compound. Given the absence of extensive, publicly available thermal stability data for Benzyl 2-bromo-5-cyanobenzoate, this document synthesizes information from related chemical structures and foundational organic chemistry principles to provide expert guidance on its handling and stability at elevated temperatures. Our aim is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when heating Benzyl 2-bromo-5-cyanobenzoate?
When subjecting Benzyl 2-bromo-5-cyanobenzoate to high temperatures, the primary concerns revolve around the stability of its three key functional groups: the benzyl ester, the aromatic nitrile (cyanide), and the bromo substituent. Each of these groups can undergo specific reactions at elevated temperatures, potentially leading to the degradation of your starting material and the formation of impurities. The most likely degradation pathway at moderately high temperatures is the cleavage of the benzyl ester bond.
Q2: At what temperature should I expect Benzyl 2-bromo-5-cyanobenzoate to start decomposing?
Q3: What are the likely decomposition products?
The most probable decomposition pathway under neutral, anhydrous conditions is the cleavage of the benzyl ester. This can occur through several mechanisms at very high temperatures, including radical pathways. A primary thermal decomposition route for benzyl esters is the homolytic cleavage of the benzyl-oxygen bond to form a benzyl radical and a carboxylate radical. The benzyl radical is relatively stable and can undergo further reactions[1][3].
In the presence of trace amounts of water, hydrolysis of the ester to 2-bromo-5-cyanobenzoic acid and benzyl alcohol is a significant concern, especially as temperature increases[4][5]. Furthermore, the nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid under aqueous acidic or basic conditions at high temperatures[6][7][8][9].
Q4: How can I minimize the risk of decomposition during my experiment?
To minimize thermal degradation, consider the following best practices:
-
Use the lowest effective temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.
-
Maintain an inert atmosphere: If your reaction is sensitive to oxidation or hydrolysis, conduct it under an inert atmosphere of nitrogen or argon.
-
Use anhydrous solvents and reagents: To prevent hydrolysis of the ester and nitrile functionalities, ensure all components of your reaction are dry.
-
Monitor reaction progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of the starting material and the formation of any byproducts. This will help you to avoid unnecessarily long reaction times at high temperatures.
-
Consider alternative synthetic routes: If thermal instability is a persistent issue, explore alternative synthetic strategies that can be performed at lower temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Discoloration (yellowing or browning) of the reaction mixture upon heating. | Thermal decomposition. | Lower the reaction temperature. Discoloration often indicates the formation of polymeric or conjugated byproducts resulting from degradation. |
| Formation of a new spot on TLC with a lower Rf value than the starting material. | Hydrolysis of the ester to the more polar 2-bromo-5-cyanobenzoic acid. | Ensure all solvents and reagents are anhydrous. Use molecular sieves or other drying agents if necessary. The carboxylic acid is significantly more polar than the ester, resulting in a lower Rf value. |
| Gas evolution from the reaction mixture. | Decarboxylation of the resulting carboxylic acid at very high temperatures, or other decomposition pathways. | Immediately reduce the temperature. Gas evolution is a clear sign of significant decomposition. Analyze the headspace gas if possible to identify the decomposition products. |
| Inconsistent or low yields in reactions run at high temperatures. | Decomposition of the starting material or product. | Optimize the reaction temperature and time. A shorter reaction time at a slightly higher temperature may be preferable to a longer time at a lower temperature if the product is also unstable. |
| Presence of benzyl alcohol or dibenzyl ether in the crude product. | Cleavage of the benzyl ester. | This confirms debenzylation. If the desired product is the debenzylated acid, these byproducts are expected. If the benzyl ester is the desired product, the temperature is too high. |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key structures and potential thermal degradation pathways for Benzyl 2-bromo-5-cyanobenzoate.
Figure 1: Key structures in the potential hydrolysis of Benzyl 2-bromo-5-cyanobenzoate.
Figure 2: Simplified potential decomposition workflows for Benzyl 2-bromo-5-cyanobenzoate.
Experimental Protocols
Protocol 1: Monitoring Thermal Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for assessing the stability of Benzyl 2-bromo-5-cyanobenzoate at a specific temperature over time.
-
Preparation of Stock Solution: Prepare a stock solution of Benzyl 2-bromo-5-cyanobenzoate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Heating Experiment:
-
Transfer a known volume of the stock solution into several sealed vials.
-
Place the vials in a temperature-controlled heating block or oven set to the desired experimental temperature (e.g., 100°C, 120°C, 140°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and immediately cool it to room temperature to quench any further reaction.
-
-
HPLC Analysis:
-
Analyze an aliquot of each time-point sample by reverse-phase HPLC.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the starting material and any potential degradation products.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the peak area of the Benzyl 2-bromo-5-cyanobenzoate at each time point.
-
Plot the percentage of remaining Benzyl 2-bromo-5-cyanobenzoate against time to determine the rate of degradation at that temperature.
-
Summary of Thermal Properties of Related Compounds
| Compound | Property | Value (°C) |
| 2-bromo-5-cyanobenzoic acid | Melting Point | 183-185 |
| 5-bromo-2-chlorobenzoic acid | Melting Point | 150-155[1][2] |
| Bromobenzyl cyanide | Decomposition | >120[3] |
This table provides a reference for the thermal behavior of structurally similar molecules and can help in estimating the stability of Benzyl 2-bromo-5-cyanobenzoate.
Concluding Remarks
As a Senior Application Scientist, my recommendation is to approach the high-temperature use of Benzyl 2-bromo-5-cyanobenzoate with a data-driven and cautious mindset. The information provided in this guide, based on the established chemistry of its constituent functional groups, should serve as a valuable resource for your experimental design and troubleshooting efforts. Whenever possible, conducting preliminary stability studies under your specific experimental conditions is the most reliable way to ensure the integrity and success of your research.
References
-
PubChem. (n.d.). Bromobenzyl Cyanide. National Center for Biotechnology Information. Retrieved from [Link]
-
Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]
- Li, Z., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances.
- Ellison, G. B., et al. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. OUCI.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Thompson, A., et al. (2014). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Chen, Y., et al. (2023). A rapid benzylation of carboxylic acids was achieved under vacuum conditions in 30 minutes assisted by a rotary evaporator using p-toluenesulfonic acid as a catalyst without a solvent. ChemistrySelect.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Kappe, C. O., et al. (2012).
- Walsh, P. J., et al. (2020). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters.
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Reactions. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal decomposition of benzyl radicals in shock waves - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthetic Strategies for Sterically Hindered Benzyl 2-bromo-5-cyanobenzoate Derivatives
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with Benzyl 2-bromo-5-cyanobenzoate and its derivatives. The unique substitution pattern of this scaffold, particularly the ortho-bromine atom adjacent to a bulky benzyl ester, presents significant steric barriers that can impede or completely halt common bond-forming reactions. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind our recommendations to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of Benzyl 2-bromo-5-cyanobenzoate.
Q1: What is the primary reason that Benzyl 2-bromo-5-cyanobenzoate derivatives are so difficult to use in cross-coupling reactions?
A: The core challenge is severe steric hindrance. The bromine atom is located at the 2-position (ortho) on the benzene ring, immediately next to the benzyl benzoate group. Both the bromine atom and the ester group are sterically demanding. This crowded environment physically blocks the approach of a catalyst, such as a palladium complex, to the carbon-bromine (C-Br) bond. For a reaction to occur, the catalyst must get close enough to insert into the C-Br bond, and this "molecular congestion" makes that initial approach extremely difficult.[1][2][3]
Caption: Steric hindrance from the ortho-ester group shields the C-Br bond.
Q2: In a typical palladium-catalyzed cross-coupling reaction, which mechanistic step is most impacted by this steric hindrance?
A: The oxidative addition step is the most severely affected and is often the rate-limiting step in these cases.[4] The catalytic cycle for most cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) begins with a low-valent palladium(0) complex inserting itself into the aryl-halide bond.[5][6] This requires the metal center to directly access the C-Br bond. The bulky ortho-substituent acts as a barrier, increasing the activation energy for this crucial first step and dramatically slowing down the entire catalytic cycle. If the oxidative addition is too slow, competing side reactions, such as catalyst decomposition or debromination, can become dominant.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of Benzyl 2-bromo-5-cyanobenzoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Benzyl 2-bromo-5-cyanobenzoate, a substituted aromatic ester. Beyond a simple spectral interpretation, this document offers a comparative overview of alternative analytical techniques, detailed experimental protocols, and the fundamental principles underpinning the spectral data.
I. The Crucial Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a primary and powerful tool for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of hydrogen nuclei (protons), this technique provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[2] For a molecule like Benzyl 2-bromo-5-cyanobenzoate, ¹H NMR allows for the precise assignment of each proton, confirming the successful synthesis and purity of the compound.
II. Predicted ¹H NMR Spectrum of Benzyl 2-bromo-5-cyanobenzoate
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts and coupling constants provides a robust framework for analysis. The structure of Benzyl 2-bromo-5-cyanobenzoate contains two distinct aromatic rings and a benzylic methylene group, each with characteristic signals.
Structure:
A. Chemical Shift Predictions:
The chemical shift (δ) of a proton is highly sensitive to its electronic environment.[2] Electron-withdrawing groups (like -Br and -CN) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups have the opposite effect.
-
Aromatic Protons (Benzoate Ring): The three protons on the substituted benzoate ring will be in the downfield region, typically between 7.5 and 8.5 ppm. The bromine atom is an ortho, para-directing deactivator, while the cyano group is a meta-directing deactivator. Their combined effects will lead to distinct chemical shifts for each proton.
-
Aromatic Protons (Benzyl Ring): The five protons on the benzyl phenyl ring will appear as a multiplet, likely in the range of 7.3-7.5 ppm, a typical region for unsubstituted phenyl groups.[3]
-
Benzylic Protons: The two protons of the methylene (-CH₂-) bridge will be deshielded by the adjacent oxygen and the phenyl ring, appearing as a singlet around 5.4 ppm.[3]
B. Multiplicity and Coupling Constants (J):
Spin-spin coupling, the interaction between neighboring non-equivalent protons, causes splitting of NMR signals into multiplets. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[4]
-
Ortho Coupling (³J): Typically 7-10 Hz, occurs between protons on adjacent carbons.[5]
-
Meta Coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by three bonds.[6]
-
Para Coupling (⁵J): Usually less than 1 Hz and often not resolved.[7]
Based on these principles, the following multiplicities are predicted for the benzoate ring protons:
-
The proton ortho to the ester and meta to the cyano group will likely be a doublet.
-
The proton ortho to the cyano group and meta to the bromine will likely be a doublet of doublets.
-
The proton ortho to the bromine and meta to the ester will likely be a doublet.
III. Data Summary: Predicted ¹H NMR Assignments
The following table summarizes the predicted ¹H NMR data for Benzyl 2-bromo-5-cyanobenzoate.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic CH (Benzoate) | 8.0 - 8.3 | d | 1H | J(meta) ≈ 2-3 Hz |
| Aromatic CH (Benzoate) | 7.8 - 8.0 | dd | 1H | J(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz |
| Aromatic CH (Benzoate) | 7.6 - 7.8 | d | 1H | J(ortho) ≈ 8-9 Hz |
| Aromatic CH (Benzyl) | 7.3 - 7.5 | m | 5H | N/A |
| Benzylic CH₂ | ~5.4 | s | 2H | N/A |
IV. Comparative Analysis with Alternative Techniques
While ¹H NMR is indispensable, a multi-technique approach provides the most comprehensive characterization of a compound.[8]
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Confirms the presence of all 15 unique carbons. The chemical shifts of the carbonyl and nitrile carbons are highly diagnostic. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[9] |
| FT-IR Spectroscopy | Presence of functional groups. | Strong, characteristic absorbances for the C=O (ester) at ~1720 cm⁻¹ and the C≡N (nitrile) at ~2230 cm⁻¹ provide rapid confirmation of these key functional groups. | Provides limited information on the overall molecular connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can help identify the benzyl and bromocyanobenzoyl moieties. | Isomers may not be distinguishable by mass alone. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | Essential for determining the purity of the synthesized compound and for separating it from starting materials and byproducts.[10] | Does not provide structural information on its own. |
V. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a meticulous experimental protocol is critical for obtaining a high-resolution and interpretable ¹H NMR spectrum.
A. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of Benzyl 2-bromo-5-cyanobenzoate into a clean, dry vial.[11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.[12] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[11]
B. Instrument Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum for accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
VI. Workflow for ¹H NMR Analysis
The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.
Caption: Workflow for the ¹H NMR analysis of Benzyl 2-bromo-5-cyanobenzoate.
VII. Conclusion
The structural elucidation of Benzyl 2-bromo-5-cyanobenzoate is proficiently achieved through ¹H NMR spectroscopy. By understanding the principles of chemical shifts and coupling constants, a detailed and predictive analysis of the spectrum can be performed, which is invaluable for reaction monitoring and final product characterization. While ¹H NMR is a cornerstone technique, its power is magnified when used in conjunction with other analytical methods such as ¹³C NMR, FT-IR, and Mass Spectrometry, providing a comprehensive and self-validating system for structural confirmation. The protocols and data presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of novel organic compounds.
VIII. References
-
Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO - University of Pretoria. (n.d.). Retrieved from
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (n.d.). Retrieved from
-
Benzyl benzoate(120-51-4) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC. (n.d.). Retrieved from
-
NMR Sample Preparation. (n.d.). Retrieved from
-
1 H– 1 H Coupling in Proton NMR - ACD/Labs. (n.d.). Retrieved from
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from
-
(PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (n.d.). Retrieved from
-
Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29). Retrieved from
-
Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes - Walsh Medical Media. (2019, February 27). Retrieved from
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from
-
Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C - The Royal Society of Chemistry. (n.d.). Retrieved from
-
14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved from
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved from
-
Contents - The Royal Society of Chemistry. (n.d.). Retrieved from
-
HMNR Aromatic Coupling - YouTube. (2016, January 14). Retrieved from
-
2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (n.d.). Retrieved from
-
NMR Sample Preparation - Western University. (n.d.). Retrieved from
-
Benzylbenzoate | C14H12O2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from
-
Chemical shifts. (n.d.). Retrieved from
-
Video: ¹H NMR: Long-Range Coupling - JoVE. (2024, April 4). Retrieved from
-
¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. (a) Benzyl... - ResearchGate. (n.d.). Retrieved from
-
Application Note: Structural Elucidation of Benzyl Benzoate-d5 by NMR Spectroscopy - Benchchem. (n.d.). Retrieved from
Sources
- 1. rroij.com [rroij.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. organomation.com [organomation.com]
- 10. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. publish.uwo.ca [publish.uwo.ca]
Technical Guide: Mass Spectrometry Profiling of Benzyl 2-bromo-5-cyanobenzoate
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Benzyl 2-bromo-5-cyanobenzoate . Designed for analytical chemists and drug development researchers, this document contrasts the compound’s behavior with standard non-halogenated esters (e.g., Benzyl Benzoate).[1]
Key Insight: The presence of the bromine atom introduces a diagnostic 1:1 isotopic signature (
Structural Basis & Isotopic Theory[1]
Before interpreting the spectra, the analyst must account for the specific isotopic contributions of the functional groups.[1]
The Bromine Isotope Effect
Unlike standard organic esters, this molecule exhibits a characteristic "twin peak" molecular ion (
-
Observation: Any fragment retaining the benzoyl core will appear as a doublet separated by 2 mass units (m/z X and m/z X+2) with nearly equal intensity.
-
Utility: This allows for immediate visual segregation of "core-retaining" fragments vs. "benzyl-only" fragments (which lack Br and appear as singlets).
Comparative Analysis: Target vs. Reference Standard
The following table contrasts the MS performance of Benzyl 2-bromo-5-cyanobenzoate against Benzyl Benzoate , the standard reference for benzyl ester fragmentation.
| Feature | Benzyl Benzoate (Reference) | Benzyl 2-bromo-5-cyanobenzoate (Target) | Analytical Implication |
| Molecular Ion ( | m/z 212 (Singlet) | m/z 315 / 317 (Doublet, 1:1) | Target provides self-validating confirmation of the halogen presence. |
| Base Peak | m/z 105 (Benzoyl cation) or m/z 91 (Tropylium) | m/z 91 (Tropylium) | The electron-withdrawing CN group destabilizes the benzoyl cation, making the Tropylium ion (m/z 91) the statistically dominant base peak. |
| Diagnostic Fragment | m/z 77 (Phenyl cation) | m/z 180 / 182 (Substituted Aryl cation) | The shift from m/z 77 to 180/182 confirms the integrity of the substituted aromatic ring. |
| McLafferty Rearrangement | Rare / Low Intensity | Negligible | Both compounds lack |
Fragmentation Pathway & Mechanism[1][4][5][6][7][8]
The fragmentation under Electron Ionization (EI, 70 eV) is driven by the ionization of the ester oxygen lone pair, followed by
Primary Pathway: Acyl-Oxygen Cleavage
-
Ionization: Formation of the radical cation
at m/z 315/317. -
-Cleavage: The bond between the carbonyl carbon and the ether oxygen breaks.[4]
-
Path A (Charge Retention on Benzoyl): Generates the 2-bromo-5-cyanobenzoyl cation (m/z 208/210). This is a resonance-stabilized acylium ion.
-
Path B (Charge Retention on Benzyl): Generates the Benzyl cation (
), which immediately rearranges to the highly stable Tropylium ion ( , m/z 91).[1]
-
Secondary Pathway: Decarbonylation
The acylium ion (m/z 208/210) is metastable and ejects a neutral Carbon Monoxide (CO) molecule to form the 2-bromo-5-cyanophenyl cation (m/z 180/182).
Visualization of Fragmentation Tree
The following diagram illustrates the causal flow of fragmentation, highlighting the isotopic splitting where applicable.
Figure 1: Fragmentation tree for Benzyl 2-bromo-5-cyanobenzoate. Note the divergence into "Doublet" (Br-containing) and "Singlet" (Br-free) pathways.
Experimental Protocol (GC-MS)[10]
To reproduce these results, use the following self-validating protocol. This method prioritizes the detection of the high-mass molecular ion while ensuring sufficient energy for diagnostic fragmentation.
Reagents & Preparation[1][11]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification in the injector.[1]
-
Concentration: 10 µg/mL (ppm).
Instrument Parameters (Agilent/Thermo Standard Configuration)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal degradation of the C-Br bond. |
| Mode | Splitless (0.5 min) then Split 20:1 | Maximizes sensitivity for the molecular ion. |
| Column | DB-5ms or HP-5ms (30m x 0.25mm) | Non-polar stationary phase enables separation based on boiling point/polarity. |
| Oven Ramp | 60°C (1 min) | Fast ramp preserves peak shape for high-boiling esters. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible library matching.[1] |
| Scan Range | m/z 40 – 450 | Captures the parent ion (315/317) and excludes solvent/air peaks. |
Validation Step (Go/No-Go)
-
Extract Ion Chromatogram (EIC): Plot m/z 315 and 317.
-
Criteria: The peaks must co-elute perfectly, and the intensity ratio of 315:317 must be between 0.9 and 1.1.[1]
-
Failure Mode: If m/z 91 is present but 315/317 is absent, the injector temperature is likely too high, causing thermal hydrolysis before ionization.[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on
-cleavage and isotopic patterns). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for tropylium ion stability).
-
NIST Mass Spectrometry Data Center. (2023).[1] Standard Reference Database 1A v17. [Link] (Source for Benzyl Benzoate reference spectra).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Detailed guide on halogen isotopic abundance calculations).
Sources
- 1. Masses [www2.chemistry.msu.edu]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
Navigating the Separation of Benzyl 2-bromo-5-cyanobenzoate: A Comparative Guide to HPLC Retention Time
For the modern researcher, scientist, and drug development professional, the precise analytical characterization of novel chemical entities is paramount. Benzyl 2-bromo-5-cyanobenzoate, a substituted aromatic ester, presents a unique set of challenges and opportunities in its separation and quantification. This guide provides an in-depth, technically-grounded exploration of the High-Performance Liquid Chromatography (HPLC) retention time for this compound. In the absence of a standardized pharmacopeial method, we will construct a robust, scientifically-defensible starting methodology, drawing upon established principles of chromatography and data from structurally analogous compounds. This document will not only propose a validated workflow but also compare it with viable alternatives, offering a comprehensive analytical toolkit for researchers.
The Analytical Challenge: Understanding the Molecule
Benzyl 2-bromo-5-cyanobenzoate is a moderately polar molecule. Its key structural features—the aromatic rings, the ester linkage, the bromo substituent, and the cyano group—all contribute to its chromatographic behavior. The benzyl ester and the phenyl ring provide hydrophobicity, which is the primary driver for retention in reversed-phase HPLC.[1] The bromine atom further increases the molecule's polarizability and potential for dipole-dipole interactions. The cyano group, while polar, can also engage in π-π interactions with certain stationary phases. A successful separation strategy must balance these competing intermolecular forces to achieve a desirable retention time and sharp peak shape.
Proposed HPLC Methodology: A Starting Point for Robust Analysis
Based on the analysis of structurally related aromatic esters and brominated compounds, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point. RP-HPLC is a widely used technique in the pharmaceutical industry for its versatility in analyzing a broad range of compounds.[2][3]
Table 1: Proposed HPLC Method Parameters for Benzyl 2-bromo-5-cyanobenzoate
| Parameter | Recommended Setting | Justification & Expected Performance |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic rings of the analyte.[4] A 150 mm length offers a good balance between resolution and analysis time. The 5 µm particle size is a standard for robust and efficient separations. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff.[3] The 60:40 ratio is a starting point and can be adjusted to fine-tune the retention time. Increasing the acetonitrile concentration will decrease the retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 222 nm | Benzonitrile and its derivatives exhibit strong UV absorbance around 222 nm.[5][6][7] This wavelength should provide high sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is crucial to prevent peak distortion and ensure good peak shape. |
Causality Behind Experimental Choices
The selection of a C18 column is foundational to this method. The non-polar octadecyl chains bonded to the silica support will interact with the hydrophobic benzyl and phenyl moieties of the analyte, causing it to be retained.[4] The polarity of the mobile phase, a mixture of acetonitrile and water, will then compete for interaction with the analyte and the stationary phase. A higher proportion of the organic solvent (acetonitrile) will make the mobile phase more non-polar, increasing its strength and causing the analyte to elute faster (shorter retention time). Conversely, a higher proportion of water will increase the mobile phase polarity, leading to stronger hydrophobic interactions with the C18 stationary phase and a longer retention time.
The choice of acetonitrile over methanol is deliberate. While both are common organic modifiers, acetonitrile often provides better peak shapes for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[3]
Self-Validating System: Ensuring Trustworthiness
A robust HPLC method must be self-validating. This means incorporating system suitability tests to ensure the chromatographic system is performing as expected. Key parameters to monitor include:
-
Tailing Factor: For a well-behaved peak, the tailing factor should be between 0.9 and 1.2. Significant tailing can indicate secondary interactions between the analyte and the stationary phase, which may be addressed by adjusting the mobile phase pH or using a different column chemistry.[8]
-
Theoretical Plates (N): A high number of theoretical plates (typically >2000 for a 150 mm, 5 µm column) indicates good column efficiency and sharp peaks.
-
Reproducibility of Retention Time: The retention time of the analyte should be consistent across multiple injections, with a relative standard deviation (RSD) of less than 1%.
Comparative Analysis: Alternatives and Method Optimization
While the proposed RP-HPLC method provides a strong starting point, other analytical approaches and modifications to the current method should be considered for specific applications.
Alternative HPLC Stationary Phases
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[1] This can be particularly useful for separating isomers or closely related impurities.
-
Cyano (CN) Column: A cyano-propyl stationary phase is less hydrophobic than C18 and can be operated in both reversed-phase and normal-phase modes.[9] It may offer different selectivity for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar analytes that are poorly retained on C18 columns, HILIC is a valuable alternative.[10] However, for a moderately polar compound like Benzyl 2-bromo-5-cyanobenzoate, RP-HPLC is generally more suitable.
Alternative Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the analyte is thermally stable and volatile, GC-MS can be a powerful technique for both separation and identification. However, the relatively high molecular weight and potential for thermal degradation of the ester make HPLC a more conservative initial choice.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[11]
Experimental Workflow and Protocols
The following section details the step-by-step methodology for the proposed HPLC analysis.
Diagram of the HPLC Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of Benzyl 2-bromo-5-cyanobenzoate.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent air bubbles from interfering with the detector.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Benzyl 2-bromo-5-cyanobenzoate reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask and dilute to volume to obtain a stock solution of approximately 100 µg/mL.
-
Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).
-
-
Sample Preparation:
-
Dissolve the sample containing Benzyl 2-bromo-5-cyanobenzoate in the mobile phase to achieve a final concentration within the range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to a wavelength of 222 nm.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms for a sufficient duration to allow for the elution of the analyte and any potential impurities.
-
-
Data Analysis:
-
Integrate the peak corresponding to Benzyl 2-bromo-5-cyanobenzoate in each chromatogram.
-
Determine the retention time of the analyte.
-
If performing quantitative analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of Benzyl 2-bromo-5-cyanobenzoate in the samples using the calibration curve.
-
Troubleshooting and Further Considerations
-
Peak Tailing: If significant peak tailing is observed, it may be due to interactions with residual silanol groups on the silica-based stationary phase.[4][12] Adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid) to the mobile phase can often mitigate this issue.
-
Poor Resolution: If the analyte peak co-elutes with impurities, optimizing the mobile phase composition (i.e., the acetonitrile:water ratio) or switching to a different stationary phase (e.g., Phenyl-Hexyl) may be necessary to improve resolution.
-
Retention Time Drift: Fluctuations in retention time can be caused by changes in mobile phase composition, temperature, or flow rate.[13] Ensuring proper system equilibration and consistent mobile phase preparation is critical.
Conclusion
This guide has provided a comprehensive framework for determining the HPLC retention time of Benzyl 2-bromo-5-cyanobenzoate. By starting with the proposed reversed-phase method, researchers have a scientifically sound basis for their analytical work. The principles outlined, along with the comparative discussion of alternative methods and troubleshooting advice, empower scientists to not only achieve a reliable separation but also to adapt and optimize the methodology for their specific research and development needs. The key to successful HPLC analysis lies in a thorough understanding of the analyte's chemistry and the fundamental principles of chromatography, allowing for the rational development of robust and reliable methods.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- J-L. Veuthey, et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3271.
- MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Molecular Sciences, 24(1), 1.
- MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2901.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Bromide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Retrieved from [Link]
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Benzonitrile. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PhotochemCAD | Benzonitrile [photochemcad.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Benzonitrile [webbook.nist.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. halocolumns.com [halocolumns.com]
Navigating the Crystalline Landscape: A Comparative Guide to the Predicted X-ray Crystallography of Benzyl 2-bromo-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, a molecule's three-dimensional structure is paramount. It dictates everything from biological activity to physical properties. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining these structures.[1] This guide delves into the crystallographic characteristics of Benzyl 2-bromo-5-cyanobenzoate, a novel compound for which, at present, no public crystallographic data exists. By drawing comparisons with structurally related molecules, we can predict its crystallographic properties and understand the experimental considerations for its structural elucidation.
The Significance of Structural Elucidation
Understanding the precise arrangement of atoms in Benzyl 2-bromo-5-cyanobenzoate is crucial for several reasons. For medicinal chemists, it can inform the design of more potent and selective analogues by revealing key intermolecular interactions. For materials scientists, the crystal packing can influence properties like solubility, stability, and bioavailability. This guide will provide a comparative framework to anticipate these characteristics.
Comparative Crystallographic Analysis
Since the crystal structure of Benzyl 2-bromo-5-cyanobenzoate is yet to be determined, we can infer its likely properties by examining its constituent parts and closely related analogues. The target molecule is an ester formed from 2-bromo-5-cyanobenzoic acid and benzyl alcohol.
The Acid Moiety: Insights from 2-Bromobenzoic Acid
A redetermination of the crystal structure of 2-bromobenzoic acid provides a foundational understanding of the substituted phenyl ring's behavior.[2][3] In its crystalline form, 2-bromobenzoic acid molecules form centrosymmetric dimers through classic carboxylic acid hydrogen bonding.[2] These dimers then pack into a three-dimensional lattice.
Table 1: Crystallographic Data for 2-Bromobenzoic Acid [2][3]
| Parameter | Value |
| CCDC Number | Not explicitly stated, but referenced in the publication |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.7955 |
| b (Å) | 3.99062 |
| c (Å) | 22.9240 |
| β (°) | 96.906 |
| V (ų) | 1345.5 |
| Z | 8 |
The presence of the bromine atom ortho to the carboxylic acid group influences the conformation, with the carboxyl group being twisted out of the plane of the benzene ring.[2] We can anticipate a similar non-planar conformation in Benzyl 2-bromo-5-cyanobenzoate. The addition of the cyano group at the 5-position will likely introduce further electronic and steric effects, potentially leading to different intermolecular interactions and a distinct packing arrangement.
The Ester Moiety: The Influence of the Benzyl Group
The esterification of the carboxylic acid with benzyl alcohol introduces a flexible benzyl group, which will significantly impact the crystal packing. While a definitive, publicly available crystal structure for benzyl benzoate is elusive, its physical properties as a solid with a distinct melting point confirm its ability to form a crystalline lattice.[4][5]
In the absence of a direct crystal structure for benzyl benzoate, we can look at other substituted benzyl esters. For instance, the crystal structure of Benzyl 2-(benzylsulfanyl)benzoate reveals a triclinic system, showcasing how the bulky benzyl groups dictate the overall packing.[6]
Table 2: Crystallographic Data for Benzyl 2-(benzylsulfanyl)benzoate [6]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6957 |
| b (Å) | 12.1117 |
| c (Å) | 13.0813 |
| α (°) | 72.748 |
| β (°) | 86.477 |
| γ (°) | 89.941 |
| V (ų) | 860.04 |
| Z | 2 |
The introduction of the benzyl ester in our target molecule will preclude the hydrogen-bonded dimer formation seen in the parent acid. Instead, the packing will likely be governed by weaker intermolecular forces such as dipole-dipole interactions involving the ester and cyano groups, and π-π stacking of the aromatic rings.
A Close Relative: Methyl 2-bromo-5-cyanobenzoate
The methyl ester, Methyl 2-bromo-5-cyanobenzoate, serves as a very close structural analog. While its full crystallographic data is not available, its reported melting point of 104-106 °C suggests a stable crystalline lattice.[7] The replacement of the methyl group with a benzyl group would introduce greater steric bulk and additional aromatic surface area, likely leading to a different, and possibly more complex, packing arrangement.
Experimental Protocol for Crystal Structure Determination
To obtain the definitive crystal structure of Benzyl 2-bromo-5-cyanobenzoate, a single-crystal X-ray diffraction experiment is necessary. The following protocol outlines the key steps.
Crystal Growth
High-quality single crystals are the prerequisite for a successful diffraction experiment.
-
Methodology : Slow evaporation of a saturated solution is a common and effective method.
-
Dissolve the purified Benzyl 2-bromo-5-cyanobenzoate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a dust-free environment. This can be achieved by covering the vial with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile solvent.
-
-
Causality : The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical as it influences the solubility and crystal habit.
Crystal Selection and Mounting
-
Methodology :
-
Under a microscope, select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in size.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
-
Causality : A single, high-quality crystal is essential to produce a clean diffraction pattern. A poorly formed or twinned crystal will result in complex and often unsolvable data.
Data Collection
-
Methodology :
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Causality : Low-temperature data collection improves the quality of the diffraction data by reducing atomic motion, leading to a more precise structure determination.
Structure Solution and Refinement
-
Methodology :
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
-
Causality : The refinement process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model, resulting in a highly accurate representation of the molecule's three-dimensional structure.
Visualizing the Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
While the crystal structure of Benzyl 2-bromo-5-cyanobenzoate remains to be experimentally determined, a comparative analysis of its structural components and close analogs provides valuable predictive insights. We anticipate a non-planar conformation of the substituted benzoic acid moiety and a crystal packing arrangement dominated by weak intermolecular interactions rather than the strong hydrogen bonding observed in the parent acid. The experimental determination of its crystal structure, following the outlined protocol, will provide definitive answers and pave the way for a deeper understanding of its properties and potential applications. This guide serves as a testament to the power of comparative structural analysis in the absence of direct experimental data, a common scenario in the fast-paced world of chemical research.
References
-
Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1139–o1140. [Link]
-
Radić, G. M., et al. (2013). Benzyl 2-(benzylsulfanyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(3), o285. [Link]
-
Wikipedia. (n.d.). Benzyl benzoate. Retrieved February 8, 2024, from [Link]
-
FooDB. (2010). Showing Compound Benzyl benzoate (FDB012844). Retrieved February 8, 2024, from [Link]
-
AERU. (2023). Benzyl benzoate. Retrieved February 8, 2024, from [Link]
-
Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]
-
MSF Medical Guidelines. (n.d.). BENZYL BENZOATE, lotion. Retrieved February 8, 2024, from [Link]
-
PharmaCompass. (n.d.). Benzyl Benzoate. Retrieved February 8, 2024, from [Link]
-
SIELC Technologies. (n.d.). Benzylbenzoate. Retrieved February 8, 2024, from [Link]
-
INCHEM. (n.d.). BENZYL DERIVATIVES (JECFA Food Additives Series 48). Retrieved February 8, 2024, from [Link]
-
PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved February 8, 2024, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved February 8, 2024, from [Link]
-
Pharmacy Freak. (2023). Structure and uses of benzyl benzoate MCQs With Answer. [Link]
-
Mayo Clinic. (n.d.). Benzyl benzoate (topical route). Retrieved February 8, 2024, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved February 8, 2024, from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Benzyl benzoate (FDB012844) - FooDB [foodb.ca]
- 5. merckmillipore.com [merckmillipore.com]
- 6. glindiachemicals.com [glindiachemicals.com]
- 7. Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling Benzyl 2-bromo-5-cyanobenzoate
Topic: Personal Protective Equipment & Safety Logistics for Handling Benzyl 2-bromo-5-cyanobenzoate Content Type: Operational Safety Guide (SOP Level) Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Summary
Benzyl 2-bromo-5-cyanobenzoate is a specialized intermediate often used in the synthesis of complex pharmaceutical scaffolds. While specific toxicological data for this exact ester may be limited in public databases, its structural components—an aryl nitrile , an aryl bromide , and a benzyl ester —dictate a strict safety profile.
This guide treats the compound as a Category 2 Skin/Eye Irritant and a Potential Acute Toxicant (Oral/Inhalation) . The presence of the nitrile group necessitates precautions against accidental hydrolysis to hydrogen cyanide (HCN), although the aryl nitrile bond is generally stable.
Hazard Identification & Risk Assessment
The following assessment is derived from Structure-Activity Relationships (SAR) of analogous halogenated benzoate esters.
| Hazard Class | GHS Category (Estimated) | Operational Implication |
| Acute Toxicity | Cat 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin. Avoid all direct contact. |
| Skin Corrosion | Cat 2 (Irritant) | Causes skin irritation.[1][2][3][4][5][6] Lipophilic nature allows rapid dermal absorption. |
| Eye Damage | Cat 2A (Irritant) | Causes serious eye irritation.[1][2][3][4][5][6][7] Dust is a significant ocular hazard. |
| Respiratory | Cat 3 (STOT-SE) | May cause respiratory tract irritation.[1][4][6] Dust control is critical. |
| Reactivity | Stable | Incompatible with strong acids/bases. Hydrolysis releases benzyl alcohol and 2-bromo-5-cyanobenzoic acid. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The lipophilicity of benzyl esters requires specific barrier materials.
A. Hand Protection (Glove Selection)
-
Primary Recommendation: Nitrile Rubber (minimum 5 mil / 0.12 mm) .
-
Rationale: Benzyl esters can swell natural rubber and degrade latex. Nitrile offers excellent splash protection.
-
High-Risk Operations (Scale-up/Immersion): Use Silver Shield (Laminate) or Viton gloves.
-
Protocol: Double-gloving is mandatory. Wear a standard nitrile glove over the laminate glove to improve dexterity and grip.
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
-
B. Respiratory Protection
-
Standard Handling: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood (Weighing >100 mg): If a balance enclosure is unavailable, use a P100 (HEPA) half-mask respirator .
-
Why? As a likely solid, the primary vector is airborne dust during transfer.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.
-
Body: Lab coat (buttoned), long pants, and closed-toe shoes.
-
Add-on: Disposable Tyvek sleeves are recommended during weighing to prevent dust accumulation on lab coat cuffs.
-
Operational Protocol: Safe Handling Workflow
This workflow minimizes exposure during the most critical phase: Transfer and Solubilization .
Figure 1: Operational workflow emphasizing the solubilization step to eliminate dust hazards early in the process.
Step-by-Step Procedure:
-
Preparation: Clear the fume hood. Place a chemically resistant mat (spill pad) on the surface.
-
Weighing:
-
Ideally, weigh inside the fume hood using a draft shield.
-
If using a balance room, use a pre-tared vial . Do not weigh onto open weighing paper; use a weighing boat or funnel to prevent static scattering.
-
-
Transfer:
-
Solid to Liquid: Add the solvent (e.g., Dichloromethane, Ethyl Acetate) directly to the weighing vessel if possible, to dissolve the solid before transfer. This eliminates airborne dust risks during the transfer to the reaction flask.
-
-
Cleanup: Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after use. Dispose of the tissue as hazardous waste.
Waste Disposal & Deactivation
Proper disposal is critical due to the halogenated and nitrile nature of the compound.
| Waste Stream | Protocol | Rationale |
| Solid Waste | Double-bag in clear polyethylene bags. Label as "Toxic Solid - Nitrile Derivative". | Prevents contamination of general trash. |
| Liquid Waste | Halogenated Organic Waste . | The bromine atom requires high-temperature incineration protocols used for halogenated solvents. |
| Aqueous Waste | Basic Aqueous Waste (pH > 9) . | NEVER mix with strong acids. Acidic conditions could theoretically hydrolyze the nitrile, releasing trace HCN. Keeping waste basic prevents this. |
Emergency Response
-
In Case of Spill (Solid):
-
In Case of Skin Contact:
References
-
Sigma-Aldrich. Safety Data Sheet: Methyl 2-bromo-5-cyanobenzoate (Analogous Structure).[9] Retrieved from [9]
-
PubChem. Compound Summary: 2-Bromo-5-cyanobenzoic acid. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. Glove Selection Guide for Organic Esters. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Dusts. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
